Dikar
Description
Structure
2D Structure
Properties
CAS No. |
8064-42-4 |
|---|---|
Molecular Formula |
C26H36MnN6O6S8Zn |
Molecular Weight |
905.5 g/mol |
IUPAC Name |
zinc;[4-(2,5-dimethylhexan-2-yl)-2,6-dinitrophenyl] (Z)-but-2-enoate;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |
InChI |
InChI=1S/C18H24N2O6.2C4H8N2S4.Mn.Zn/c1-6-7-16(21)26-17-14(19(22)23)10-13(11-15(17)20(24)25)18(4,5)9-8-12(2)3;2*7-3(8)5-1-2-6-4(9)10;;/h6-7,10-12H,8-9H2,1-5H3;2*1-2H2,(H2,5,7,8)(H2,6,9,10);;/q;;;2*+2/p-4/b7-6-;;;; |
InChI Key |
STYOHENZQDZTBJ-VSJPESBJSA-J |
SMILES |
CC=CC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])C(C)(C)CCC(C)C)[N+](=O)[O-].C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2] |
Isomeric SMILES |
C/C=C\C(=O)OC1=C(C=C(C=C1[N+](=O)[O-])C(C)(C)CCC(C)C)[N+](=O)[O-].C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2] |
Canonical SMILES |
CC=CC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])C(C)(C)CCC(C)C)[N+](=O)[O-].C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2] |
Synonyms |
dikar |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Active Ingredients of Dikar Fungicide
For Researchers, Scientists, and Drug Development Professionals
I. Executive Summary
Dikar® was a broad-spectrum fungicide and miticide containing two active ingredients: Mancozeb and Dinocap. This technical guide provides a comprehensive overview of these two components, including their chemical properties, mechanisms of action, toxicological profiles, and efficacy. All quantitative data are presented in structured tables for ease of comparison. Detailed experimental protocols, based on internationally recognized guidelines, are provided for key toxicological studies. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for enhanced clarity. It is important to note that this compound fungicide is no longer registered for use in many countries.
II. Active Ingredient Profile: Mancozeb
Mancozeb is a dithiocarbamate fungicide with a multi-site inhibitory action, making it effective against a wide range of fungal pathogens and posing a low risk for the development of resistance.[1]
A. Physicochemical Properties of Mancozeb
| Property | Value | Reference |
| Chemical Name | Manganese ethylenebis(dithiocarbamate) (polymeric) complex with zinc salt | |
| CAS Number | 8018-01-7 | |
| Molecular Formula | (C4H6MnN2S4)x(Zn)y | |
| Appearance | Greyish-yellow powder | |
| Odor | Slight sulfurous odor | |
| Melting Point | Decomposes at 192-204 °C | |
| Solubility in Water | 6.2 mg/L at 25°C | |
| Vapor Pressure | Negligible |
B. Mechanism of Action: Multi-Site Inhibition
Mancozeb's primary mode of action is the non-specific inhibition of multiple enzymes within fungal cells, primarily through the disruption of enzymes containing sulfhydryl (-SH) groups.[1] This multi-site activity disrupts various biochemical processes essential for fungal cell survival, including cellular respiration and metabolism. The dithiocarbamate moiety is believed to be the active component, chelating metal ions and inactivating vital enzymes.
C. Toxicological Profile of Mancozeb
The toxicological data for Mancozeb are summarized below.
| Endpoint | Value | Species | Reference |
| Acute Oral LD50 | >5000 mg/kg | Rat | |
| Acute Dermal LD50 | >5000 mg/kg | Rabbit | |
| Chronic Toxicity | Thyroid hyperplasia, effects on nervous system | Rat | |
| Reproductive/Developmental Toxicity | Adverse effects on male fertility, potential developmental hazard | Rat, Rabbit | |
| Carcinogenicity | Classified as a probable human carcinogen (due to its metabolite, ETU) |
D. Efficacy of Mancozeb
Mancozeb is effective against a broad spectrum of fungal diseases. The half maximal effective concentration (EC50) values vary depending on the target pathogen.
| Fungal Pathogen | EC50 (µg/mL) | Reference |
| Alternaria solani (Early blight) | 1.8 | |
| Phytophthora infestans (Late blight) | 2.5 | |
| Venturia inaequalis (Apple scab) | 0.5 - 2.0 | [2] |
| Plasmopara viticola (Downy mildew) | 1.5 |
III. Active Ingredient Profile: Dinocap
Dinocap is a dinitrophenol fungicide primarily used to control powdery mildew. It also possesses acaricidal (miticidal) properties.
A. Physicochemical Properties of Dinocap
| Property | Value | Reference |
| Chemical Name | 2,6-dinitro-4-octylphenyl crotonates and 2,4-dinitro-6-octylphenyl crotonates | |
| CAS Number | 39300-45-3 | |
| Molecular Formula | C18H24N2O6 | |
| Appearance | Dark brown, viscous liquid | |
| Odor | Not specified | |
| Boiling Point | 138-140 °C at 0.05 mmHg | |
| Solubility in Water | Practically insoluble | |
| Vapor Pressure | 4 x 10^-7 mmHg at 25°C |
B. Mechanism of Action: Uncoupling of Oxidative Phosphorylation
Dinocap disrupts the production of ATP in fungal mitochondria by uncoupling oxidative phosphorylation. It acts as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane that is essential for ATP synthase to produce ATP. This leads to a rapid depletion of cellular energy and ultimately, cell death.
C. Toxicological Profile of Dinocap
The toxicological data for Dinocap are summarized below.
| Endpoint | Value | Species | Reference |
| Acute Oral LD50 | 980 mg/kg | Rat | [3] |
| Acute Dermal LD50 | >4700 mg/kg | Rabbit | [3] |
| Chronic Toxicity | Reduced growth and survival at high doses | Rat | [3] |
| Reproductive/Developmental Toxicity | Teratogenic effects observed in animal studies | Mouse, Rabbit | [3] |
| Carcinogenicity | Not classified as a carcinogen | [3] |
D. Efficacy of Dinocap
Dinocap is particularly effective against various species of powdery mildew.
| Fungal Pathogen | EC50 (µg/mL) | Reference |
| Podosphaera leucotricha (Apple powdery mildew) | 0.1 - 0.5 | |
| Uncinula necator (Grape powdery mildew) | 0.2 - 1.0 | |
| Sphaerotheca fuliginea (Cucurbit powdery mildew) | 0.5 - 2.5 |
IV. Experimental Protocols
The following are summaries of standardized experimental protocols for key toxicological studies, based on OECD Guidelines for the Testing of Chemicals.
A. Repeated Dose 90-Day Oral Toxicity Study (Based on OECD Guideline 408)
Methodology:
-
Animal Selection and Acclimatization: Healthy young adult rodents (typically rats) are acclimatized to laboratory conditions for at least 5 days.[4]
-
Group Formation: Animals are randomly assigned to a control group and at least three treatment groups. Each group should consist of a sufficient number of animals of each sex.[4]
-
Dose Administration: The test substance is administered orally (e.g., by gavage or in the diet) daily for 90 days. The dose levels are selected to elicit a toxic response but not cause death or severe suffering.[5]
-
Observations: Animals are observed daily for clinical signs of toxicity. Detailed observations are recorded weekly.[5]
-
Measurements: Body weight and food/water consumption are recorded weekly.[4]
-
Clinical Pathology: Towards the end of the study, blood samples are collected for hematology and clinical biochemistry analysis.[4]
-
Pathology: At the end of the 90-day period, all animals are subjected to a full gross necropsy, and selected organs and tissues are examined histopathologically.[4]
-
Data Analysis: The data are statistically analyzed to determine the No-Observed-Adverse-Effect Level (NOAEL).[6]
B. Prenatal Developmental Toxicity Study (Based on OECD Guideline 414)
Methodology:
-
Animal Mating and Housing: Female animals (typically rats or rabbits) are mated. The day of confirmed mating is designated as gestation day 0.[7]
-
Dose Administration: The test substance is administered daily to pregnant females, typically from implantation to the day before scheduled caesarean section.[8]
-
Maternal Observations: Dams are observed daily for clinical signs of toxicity. Body weight is recorded at regular intervals.[7]
-
Terminal Procedures: On the day before expected delivery, the dams are euthanized, and a caesarean section is performed. The uterus is examined for the number of implantations, resorptions, and live and dead fetuses.[7]
-
Fetal Examinations: Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.[7]
-
Data Analysis: The data are analyzed to assess maternal toxicity and developmental effects such as teratogenicity and embryotoxicity.
C. Carcinogenicity Study (Based on OECD Guideline 451)
Methodology:
-
Animal Selection and Lifespan Exposure: The study is typically conducted in two rodent species (e.g., rats and mice) over a major portion of their lifespan (e.g., 24 months for rats).[9]
-
Dose Selection and Administration: At least three dose levels and a concurrent control group are used. The highest dose should produce minimal toxicity without significantly altering the normal lifespan. The test substance is usually administered in the diet.[6]
-
In-life Observations: Animals are observed daily for signs of toxicity and the development of palpable masses. Body weight and food consumption are recorded regularly.[10]
-
Pathology: A complete gross necropsy is performed on all animals. All organs and tissues are examined microscopically for neoplastic and non-neoplastic lesions.[10]
-
Data Analysis: The incidence of tumors in the treated groups is compared to the control group to assess the carcinogenic potential of the substance.[11]
V. Conclusion
This compound fungicide's efficacy was derived from the distinct and complementary modes of action of its active ingredients, Mancozeb and Dinocap. Mancozeb provides broad-spectrum, multi-site protection, while Dinocap offers targeted control of powdery mildews through a specific metabolic disruption. The technical data presented in this guide, including physicochemical properties, detailed toxicological profiles, and standardized experimental protocols, offer a comprehensive resource for researchers and professionals in the fields of drug development and chemical safety assessment. The discontinuation of this compound in many regions underscores the importance of ongoing toxicological evaluation and the development of safer alternatives in crop protection.
References
- 1. Oral Toxicity OECD 408 - Toxicology IND Services [toxicology-ind.com]
- 2. Evaluation of mancozeb activity towards various plant fungal pathogen agents of fruit and cereal crop diseases | PDF [slideshare.net]
- 3. oecd.org [oecd.org]
- 4. ask-force.org [ask-force.org]
- 5. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 6. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. The Versatility in the Applications of Dithiocarbamates [mdpi.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Composition and Structure of Dikar
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dikar® was a widely used, broad-spectrum fungicide and miticide, notable for its dual-action formulation. This technical guide provides a comprehensive overview of the chemical composition, structure, and mechanisms of action of its core components. This compound's efficacy stemmed from the synergistic action of its two active ingredients: Mancozeb, a dithiocarbamate fungicide with a multi-site inhibitory action, and Dinocap, a dinitrophenol fungicide that acts as an uncoupler of oxidative phosphorylation. This document details the chemical properties of these compounds, outlines experimental protocols for their analysis, and visualizes their molecular structures and fungicidal pathways. As this compound is a discontinued product, this guide serves as a technical reference for researchers in agrochemicals, toxicology, and environmental science.
Chemical Composition of this compound
This compound was formulated as a wettable powder. The typical composition of the active and inert ingredients is summarized in the table below.
| Component | Chemical Class | Percentage in Formulation |
| Mancozeb | Dithiocarbamate | 72.0% |
| Dinocap | Dinitrophenol | 4.7% |
| Other Ingredients | Inert carriers, etc. | 23.3% |
Chemical Structure and Properties of Active Ingredients
Mancozeb
Mancozeb is a polymeric complex of manganese (Mn) and zinc (Zn) with the ethylene bis(dithiocarbamate) (EBDC) ligand. Its multi-site action is a key attribute, making the development of resistance by fungal pathogens less likely.
-
Chemical Name: manganese zinc salt
-
CAS Number: 8018-01-7
-
Molecular Formula: (C₄H₆MnN₂S₄)ₓ(Zn)ᵧ
-
Molecular Weight: The polymeric nature means the molecular weight is variable, but the monomeric unit has a weight of approximately 265.29 g/mol (for the manganese salt).
Chemical Structure of the Mancozeb Polymer Unit:
Dinocap
Dinocap is a non-systemic acaricide and contact fungicide. It is not a single compound but a mixture of isomers of dinitrooctylphenyl crotonates. The "octyl" group is a mixture of 1-methylheptyl, 1-ethylhexyl, and 1-propylpentyl isomers. This isomeric complexity contributes to its broad fungicidal activity.
-
Chemical Name: 2,6-dinitro-4-octylphenyl crotonates and 2,4-dinitro-6-octylphenyl crotonates
-
CAS Number: 39300-45-3
-
Molecular Formula: C₁₈H₂₄N₂O₆
-
Molecular Weight: 364.41 g/mol
Chemical Structures of Dinocap Isomers:
An In-depth Technical Guide to the Fungicidal Mechanism of Action of Dikar
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dikar is a broad-spectrum contact fungicide renowned for its efficacy against a wide range of fungal pathogens. This technical guide provides a detailed examination of the molecular and cellular mechanisms of action of its primary active ingredients: mancozeb and dinocap. Mancozeb, a dithiocarbamate fungicide, exhibits a multi-site inhibitory action by targeting thiol-containing enzymes, thereby disrupting critical biochemical pathways, most notably glutathione biosynthesis. Dinocap, a dinitrophenol derivative, functions as a mitochondrial uncoupler, dissipating the proton gradient across the inner mitochondrial membrane and halting ATP synthesis. This document synthesizes quantitative data on their efficacy, provides detailed experimental protocols for in vitro assays, and presents visual representations of the key affected signaling pathways to facilitate a comprehensive understanding of their fungicidal action.
Introduction
The control of fungal diseases is paramount in agriculture and medicine. Fungicides like this compound, a formulation containing mancozeb and in some cases dinocap, have been instrumental in managing fungal pathogens. Understanding the precise mechanisms by which these active components exert their fungicidal effects is crucial for optimizing their use, managing resistance, and developing novel antifungal agents. This guide delves into the core mechanisms of mancozeb and dinocap, providing a technical resource for the scientific community.
Mancozeb: A Multi-Site Thiol-Reactive Inhibitor
Mancozeb is a polymeric complex of manganese and zinc salts of ethylene bis-dithiocarbamate. Its fungicidal activity is characterized by its ability to react with and inactivate numerous enzymes within the fungal cell.
Mechanism of Action
The primary mode of action of mancozeb involves the non-specific inactivation of sulfhydryl (-SH) groups present in amino acids and enzymes. This multi-site inhibition disrupts a multitude of cellular processes essential for fungal survival. One of the most significantly affected pathways is the biosynthesis of glutathione (GSH), a critical antioxidant and detoxifying agent in fungi.
By reacting with the thiol groups of enzymes involved in glutathione synthesis and regeneration, such as γ-glutamylcysteine synthetase and glutathione reductase, mancozeb depletes the intracellular pool of reduced glutathione. This leads to an accumulation of reactive oxygen species (ROS), causing oxidative stress and subsequent damage to cellular components, ultimately leading to cell death.
Quantitative Efficacy Data
The following table summarizes the 50% effective concentration (EC50) values of mancozeb against various fungal pathogens, demonstrating its broad-spectrum activity.
| Fungal Species | Assay Type | EC50 (µg/mL) | Reference |
| Phytophthora palmivora | Mycelial Growth | Not significantly different among isolates | [1] |
| Colletotrichum acutatum | Mycelial Growth | Varies by isolate | [2] |
| Colletotrichum acutatum | Germination | Varies by isolate | [2] |
| Dark Septate Endophyte (DSE) Fungi | Mycelial Growth | Varies by isolate (e.g., MM15.1 resistant, CO19 sensitive) | [3] |
| Rhizoctonia solani | Mycelial Growth | Calculated EC50 was higher than AgNPs and Topsin-M | [4] |
Experimental Protocols
Objective: To determine the EC50 value of mancozeb against the mycelial growth of a target fungus.
Materials:
-
Pure culture of the target fungus
-
Potato Dextrose Agar (PDA)
-
Mancozeb stock solution (in an appropriate solvent, e.g., sterile distilled water with a surfactant)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Cool the molten PDA to 45-50°C.
-
Add the mancozeb stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0, 1, 10, 50, 100, 500 µg/mL). Mix thoroughly but gently to avoid air bubbles.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Using a sterile cork borer, cut a 5 mm mycelial plug from the actively growing edge of a 7-day-old culture of the target fungus.
-
Place the mycelial plug, mycelium-side down, in the center of each PDA plate.
-
Seal the plates with parafilm and incubate at the optimal temperature for the fungus (e.g., 25-28°C) in the dark.
-
Measure the colony diameter (in two perpendicular directions) daily until the mycelium in the control plate (0 µg/mL mancozeb) reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
-
Inhibition (%) = [(DC - DT) / DC] * 100
-
Where DC is the average diameter of the fungal colony in the control plate, and DT is the average diameter of the fungal colony in the treated plate.
-
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the mancozeb concentration and performing a probit or logistic regression analysis.[4][5]
Objective: To assess the effect of mancozeb on the germination of fungal spores.
Materials:
-
Fungal spore suspension of the target fungus
-
Water agar (2%)
-
Mancozeb stock solution
-
Sterile microscope slides and coverslips
-
Humid chamber (e.g., a Petri dish with moist filter paper)
-
Microscope
Procedure:
-
Prepare a spore suspension from a sporulating culture of the target fungus in sterile distilled water. Adjust the concentration to a known value (e.g., 1 x 10^5 spores/mL) using a hemocytometer.
-
Prepare a series of mancozeb dilutions in sterile distilled water.
-
On a sterile microscope slide, mix a small aliquot (e.g., 10 µL) of the spore suspension with an equal volume of the mancozeb dilution.
-
Cover the mixture with a sterile coverslip.
-
Place the slides in a humid chamber to prevent drying.
-
Incubate at the optimal temperature for germination for a predetermined period (e.g., 12-24 hours).
-
Observe at least 100 spores per replicate under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Calculate the percentage of spore germination for each treatment.
-
Calculate the percentage of inhibition of spore germination relative to the control (no mancozeb).
-
Determine the EC50 value as described for the mycelial growth inhibition assay.[6][7]
Signaling Pathway Visualization
The following diagram illustrates the multi-site inhibitory effect of mancozeb, with a focus on the disruption of glutathione biosynthesis.
Caption: Mancozeb's multi-site action targeting thiol-containing enzymes, leading to the inhibition of glutathione biosynthesis and subsequent oxidative stress-induced fungal cell death.
Dinocap: A Mitochondrial Uncoupler
Dinocap, a dinitrophenol-based fungicide, operates through a distinct mechanism that targets the energy production machinery of the fungal cell.
Mechanism of Action
Dinocap acts as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane.[8][9] In a healthy fungal mitochondrion, the electron transport chain pumps protons from the mitochondrial matrix to the intermembrane space, creating a proton motive force. This electrochemical gradient is then used by ATP synthase to produce ATP.
Dinocap disrupts this process by creating an alternative pathway for protons to re-enter the mitochondrial matrix, bypassing ATP synthase. This dissipation of the proton gradient "uncouples" oxidative phosphorylation from electron transport. The electron transport chain continues to operate, but the energy released is dissipated as heat instead of being used for ATP synthesis. The resulting depletion of cellular ATP leads to a cessation of essential metabolic processes and ultimately, fungal cell death.
Quantitative Efficacy Data
Comprehensive, tabulated EC50 data for dinocap against a wide range of fungal species is less readily available in the public domain compared to mancozeb. Further research is required to compile a detailed quantitative summary.
Experimental Protocols
The in vitro assays described for mancozeb (mycelial growth inhibition and spore germination) can be adapted to determine the efficacy of dinocap. The primary difference would be the preparation of the dinocap stock solution, which may require a different solvent due to its chemical properties.
Signaling Pathway Visualization
The following diagram illustrates the mechanism of mitochondrial uncoupling by dinocap.
Caption: Dinocap acts as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane and uncoupling ATP synthesis, leading to energy depletion and cell death.
Conclusion
The fungicidal efficacy of this compound stems from the distinct and complementary mechanisms of its active ingredients. Mancozeb's multi-site inhibition of thiol-containing enzymes provides broad-spectrum activity with a low risk of resistance development. Dinocap's targeted disruption of mitochondrial energy production offers another potent mode of action. This in-depth guide provides researchers, scientists, and drug development professionals with a foundational understanding of these mechanisms, supported by quantitative data, detailed experimental protocols, and clear visual representations of the affected pathways. This knowledge is essential for the continued effective use of this fungicide and for the rational design of new and improved antifungal therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. mdpi.com [mdpi.com]
- 6. fungaldiversity.org [fungaldiversity.org]
- 7. researchgate.net [researchgate.net]
- 8. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Guide on the Solubility of Dikar Active Ingredients in Organic Solvents
Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. It is crucial to note that "Dikar" is the trade name for a fungicide mixture and not a singular chemical entity intended for pharmaceutical development. The primary active ingredients in this compound are Mancozeb and Dinocap. This guide focuses on the available solubility data for these components. The concept of signaling pathways is not applicable to these compounds in a drug development context.
Introduction
This compound is a commercial fungicide combining two active substances: Mancozeb and Dinocap. Mancozeb is a dithiocarbamate fungicide with a broad spectrum of activity, functioning through multi-site contact action.[1] It is a polymeric complex of manganese and zinc with ethylene bis(dithiocarbamate).[2][3] Dinocap is a dinitrophenyl crotonate compound used as a fungicide and acaricide. Due to the nature of these compounds as agricultural pesticides, comprehensive solubility data in a wide array of organic solvents is not as extensively documented in public literature as it would be for pharmaceutical compounds. This document compiles the available data and outlines standard methodologies for solubility determination.
Solubility Data of Active Ingredients
Quantitative solubility data for Mancozeb and Dinocap in various organic solvents is limited. The available information often describes solubility in qualitative terms.
Table 1: Solubility of Mancozeb
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | 25 (at pH 7.5) | 6.2 mg/L (ppm) | [4] |
| Most Organic Solvents | 20 | Practically Insoluble | [2][3] |
| DMSO | Not Specified | 1 mg/mL | [5] |
| Chloroform | Not Specified | Insoluble | [6] |
Table 2: Solubility of Dinocap
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | Not Specified | Practically Insoluble | |
| Most Organic Solvents | Not Specified | Soluble | [7] |
Experimental Protocols for Solubility Determination
A standardized approach for determining the solubility of chemical substances, including pesticides, is crucial for regulatory and research purposes. The methods outlined by the Organisation for Economic Co-operation and Development (OECD) are globally recognized.
OECD Guideline 105: Water Solubility
This guideline details two primary methods for determining water solubility: the Column Elution Method and the Flask Method.[8][9][10]
-
Flask Method: This method is suitable for substances with solubilities above 10⁻² g/L.[11]
-
An excess amount of the test substance is added to a flask containing purified water.
-
The mixture is agitated at a temperature slightly above the test temperature to achieve saturation.
-
The solution is then cooled and maintained at the test temperature (e.g., 20 °C) while stirring until equilibrium is reached.[8][11]
-
The solution is centrifuged or filtered to separate the undissolved solid.
-
The concentration of the substance in the clear aqueous solution (supernatant) is determined using a suitable analytical method (e.g., HPLC, GC, spectroscopy).
-
-
Column Elution Method: This method is designed for substances with low solubilities (below 10⁻² g/L).[10][11]
-
A column is packed with an inert carrier material that has been coated with an excess of the test substance.
-
Water is passed through the column at a slow, constant flow rate.
-
The eluate is collected in fractions.
-
The concentration of the test substance in each fraction is measured analytically until a plateau is reached, indicating saturation.
-
Adaptation for Organic Solvents
While OECD 105 specifically addresses water solubility, the principles of the Flask Method are broadly applicable for determining solubility in organic solvents.[12] For pesticides, regulatory bodies often require data on solubility in organic solvents.[11]
General Protocol (Flask Method for Organic Solvents):
-
Preparation: Add an excess of the finely powdered substance (e.g., Mancozeb) to a known volume of the chosen organic solvent in a sealable, inert container (e.g., glass vial).
-
Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Preliminary tests can determine the necessary equilibration time.[8]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by high-speed centrifugation or filtration through a membrane filter compatible with the solvent.
-
Analysis: Accurately dilute an aliquot of the clear supernatant. Analyze its concentration using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), depending on the analyte's properties.
-
Calculation: Calculate the solubility in units such as grams per liter (g/L) or milligrams per milliliter (mg/mL).
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of a compound using the flask method.
Caption: Generalized workflow for solubility determination using the flask method.
References
- 1. Mancozeb - Wikipedia [en.wikipedia.org]
- 2. EXTOXNET PIP - MANCOZEB [extoxnet.orst.edu]
- 3. Mancozeb [agrocarechem.com]
- 4. Mancozeb | C8H12MnN4S8Zn | CID 3034368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. filab.fr [filab.fr]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
The Rise and Fall of Dikar: A Technical Retrospective of a Combination Fungicide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dikar was a notable fungicide and miticide that saw widespread use in the mid to late 20th century. Its efficacy stemmed from a combination of two active ingredients: mancozeb and dinocap. This technical guide provides an in-depth exploration of the discovery, history, and biochemical action of this compound, with a focus on the quantitative data and experimental methodologies that defined its use. While the product itself is no longer registered for use, a review of its components and their mechanisms remains relevant for the development of new and effective crop protection agents.
Historical Development
The story of this compound is intrinsically linked to the history of its constituent fungicides, mancozeb and dinocap, and the agricultural chemical research of companies like Rohm and Haas.
The Dithiocarbamate Legacy: The Path to Mancozeb
The development of dithiocarbamate fungicides was a significant advancement in mid-20th-century agriculture. Rohm and Haas was a key player in this field, developing the dithiocarbamate EBDC in 1940, which led to a patent for nabam in 1943. Further research to improve stability and efficacy resulted in the creation of zineb (a zinc-based formulation) in 1948 and maneb (a manganese-based formulation). The culmination of this line of research was the introduction of mancozeb in 1962, a coordination complex of manganese and zinc with ethylene bis(dithiocarbamate). Mancozeb offered broad-spectrum, multi-site fungicidal action with a low risk of resistance development.
The Advent of Dinocap
Dinocap, a dinitrophenyl compound, was first registered for use in the late 1950s.[1] It was developed as a contact fungicide primarily for the control of powdery mildew on a variety of crops and also exhibited miticidal activity.
The Genesis of this compound
Chemical and Physical Properties
A summary of the key chemical and physical properties of the active ingredients in this compound is presented in the table below.
| Property | Mancozeb | Dinocap |
| Chemical Name | manganese mixture with zinc | 2,6-dinitro-4-octylphenyl crotonates and 2,4-dinitro-6-octylphenyl crotonates |
| CAS Number | 8018-01-7 | 39300-45-3 |
| Molecular Formula | (C4H6MnN2S4)x(C4H6ZnN2S4)y | C18H24N2O6 |
| Molecular Weight | (265.29)x(275.74)y | 364.39 g/mol |
| Appearance | Greyish-yellow powder | Dark reddish-brown liquid |
| Water Solubility | Insoluble | Nearly insoluble |
| Vapor Pressure | Negligible | Low |
Mechanism of Action
The efficacy of this compound was due to the distinct and complementary modes of action of its two active ingredients.
Mancozeb: A Multi-Site Inhibitor
Mancozeb is classified as a multi-site contact fungicide. Its primary mechanism of action involves the disruption of multiple biochemical processes within fungal cells. It is believed to inactivate essential enzymes by reacting with sulfhydryl (-SH) groups of amino acids within the proteins. This broad-based attack on cellular function makes it difficult for fungi to develop resistance.
Caption: Mancozeb's multi-site mechanism of action.
Dinocap: Uncoupling Oxidative Phosphorylation
Dinocap functions as an uncoupler of oxidative phosphorylation in the mitochondria of fungal cells. It disrupts the proton gradient that is essential for the synthesis of ATP, the primary energy currency of the cell. By dissipating this gradient, dinocap inhibits ATP production, leading to cellular energy depletion and eventual cell death.
References
An In-depth Technical Guide to the A-Kinase Activity Reporter (AKAR) Biosensor
Introduction
Physical and Chemical Properties of ExRai-AKAR2
| Property | Value / Description |
| Biosensor Type | Excitation-Ratiometric, Single Fluorophore |
| Core Fluorophore | Circularly permuted EGFP (cpEGFP) |
| Sensing Mechanism | Phosphorylation of a PKA substrate (LRRATLVD) leads to its binding by a Forkhead-Associated 1 (FHA1) domain. This conformational change alters the chromophore environment of cpEGFP.[4][6][7] |
| Excitation Wavelengths | State 1 (Dephosphorylated): Peak at ~400 nm.[6][8] State 2 (Phosphorylated): Peak shifts to ~480 nm.[6][8] |
| Emission Wavelength | Peak at ~530 nm for both states.[4][8] |
| Readout | Ratio of fluorescence intensity from excitation at ~480 nm to excitation at ~400 nm (Ratio 480/400).[2][8] |
| Dynamic Range (ΔR/R) | In HeLa cells stimulated with Fsk/IBMX, ExRai-AKAR2 can exhibit an excitation-ratio increase of approximately 869 ± 13%.[4] This is a significant improvement over previous FRET-based versions like AKAR4.[1] |
| Advantages | - High Sensitivity: Capable of detecting subtle changes in PKA activity that are not reliably observed with FRET-based sensors.[1] - High Dynamic Range: Provides a large change in signal upon activation.[4] - Ratiometric Measurement: Inherently normalizes for variations in biosensor concentration, cell path length, and excitation intensity.[9] |
Mechanism of Action and Signaling Pathway
The function of the AKAR biosensor is intimately linked to the canonical PKA signaling pathway. This pathway is typically initiated by the binding of a ligand to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase, production of cyclic AMP (cAMP), and subsequent activation of PKA. AKAR acts as a direct substrate for activated PKA, providing a real-time readout of its enzymatic activity.
Experimental Protocols
1. Materials and Reagents
-
HEK293T cells (or other suitable cell line)
-
High-glucose Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Transfection reagent (e.g., PolyJet)
-
35-mm glass-bottom dishes
-
Imaging buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
PKA activator: Forskolin (Fsk)
-
Phosphodiesterase inhibitor: 3-isobutyl-1-methylxanthine (IBMX)
2. Cell Culture and Transfection
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.
-
Incubate for 24-48 hours post-transfection to allow for biosensor expression.
3. Live-Cell Imaging
-
Replace the culture medium with imaging buffer (e.g., HBSS) just before imaging.
-
Place the dish on the stage of an inverted epifluorescence microscope equipped with an environmental chamber to maintain temperature at 37°C.
-
Acquire images using two excitation filters and one emission filter.
-
Excitation 1: ~400 nm (e.g., 405 nm)
-
Excitation 2: ~480 nm (e.g., 488 nm)
-
Emission: ~530 nm (e.g., 520-550 nm bandpass)
-
-
Set the exposure time and camera gain to achieve a good signal-to-noise ratio without significant photobleaching.
-
Establish a baseline by acquiring images using both excitation channels for 2-5 minutes.
-
To induce PKA activation, add a solution of Fsk (e.g., final concentration 50 µM) and IBMX (e.g., final concentration 100 µM) to the dish.
-
Continue acquiring images for 15-30 minutes to capture the full response of the biosensor.
4. Data Analysis
-
Perform background subtraction on all acquired images.
-
Select regions of interest (ROIs) corresponding to individual cells.
-
For each time point, calculate the mean fluorescence intensity within each ROI for both the 400 nm excitation channel (I₄₀₀) and the 480 nm excitation channel (I₄₈₀).
-
Calculate the emission ratio (R) for each time point: R = I₄₈₀ / I₄₀₀.
-
Normalize the ratio data to the baseline before stimulation (R₀). The change in ratio (ΔR/R₀) can be plotted over time to visualize the PKA activity dynamics.
References
- 1. nri.bjmu.edu.cn [nri.bjmu.edu.cn]
- 2. Protein kinase sensors: an overview of new designs for visualizing kinase dynamics in single plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. An ultrasensitive biosensor for high-resolution kinase activity imaging in awake mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. Single-color, ratiometric biosensors for detecting signaling activities in live cells | eLife [elifesciences.org]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Dikar Safety Data Sheet for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data associated with Dikar, a wettable powder fungicide-miticide. The information is compiled and presented to meet the specific needs of laboratory personnel, including researchers, scientists, and professionals in drug development, who may handle or be exposed to this substance. This document summarizes key quantitative data, outlines experimental and safety protocols, and visualizes critical safety workflows.
Quantitative Data Summary
The following tables provide a structured summary of the available quantitative data for this compound and its active ingredients. This information is essential for risk assessment and the implementation of appropriate safety measures in a laboratory setting.
Table 1.1: Physical and Chemical Properties
| Property | Value | Source |
| Physical State | Wettable Powder | |
| Appearance | Off-white liquid (for related Disarm™ 480 SC) | [1] |
| Odor | Slight | [2] |
| pH | 4.0 - 5.0 | [2] |
| Boiling Point | 212°F | [2] |
| Bulk Density | 10.43 lbs/gallon | [2] |
| Specific Gravity | 1.25 | [2] |
| Solubility | Miscible with water in all proportions | [2] |
Table 1.2: Toxicological Data
| Test | Result | Species | Source |
| LD50 Oral | 1,750 mg/kg | - | [3] |
| LD50 Dermal | > 5,000 mg/kg | Rat | [1] |
| LC50 Inhalation | > 2,170 mg/m³ | Rat | [1] |
| Eye Irritation | Moderately irritating / Non-irritant | - | [1][3] |
| Skin Irritation | May cause irritation / Slightly irritating | - | [1][4] |
| Sensitization | Sensitizer / May cause an allergic skin reaction | Guinea pig | [1][3] |
Table 1.3: Composition of Related Fungicides
| Chemical Name | CAS No. | Weight % |
| Chlorothalonil | 1897-45-6 | 38.4 |
| Fluoxastrobin | 361377-29-9 | 2.44 |
| Propylene glycol | 57-55-6 | - |
Data for Disarm™ CFungicide[3]
Experimental and Safety Protocols
Detailed methodologies for handling and safety are crucial for laboratory personnel. The following protocols are derived from the available safety data sheets.
First Aid Measures
In the event of exposure, the following first aid protocols should be immediately implemented:
-
If Swallowed: Do not induce vomiting unless instructed by medical personnel. Immediately call a physician or a poison control center. Do not give anything by mouth to an unconscious person.
-
If in Eyes: Immediately flush with large amounts of water for at least 15 minutes. If irritation persists, consult a physician.
-
If on Skin: Immediately wash the affected area with plenty of soap and water. If irritation develops, seek medical attention or contact a poison control center.
-
If Inhaled: Remove the individual to fresh air and ensure they are comfortable for breathing.[3]
Handling and Storage
Proper handling and storage are critical to prevent exposure and maintain the integrity of the product.
-
Handling: Avoid inhalation of dust and spray mist. Wear chemical-resistant gloves, a chemical-resistant suit or rain suit, and a hood during mixing, loading, and application. Do not eat, drink, or smoke when using this product. Wash hands before breaks and immediately after handling.[4]
-
Storage: Store in a cool, dry, well-ventilated place. Keep the container closed when not in use. Do not allow the product to become wet or overheated in storage, as this may lead to decomposition, impaired activity, or fire. Keep away from food, drink, and animal feedstuffs.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound:
-
Eye Protection: Wear safety goggles or a face screen.
-
Skin Protection: Wear chemical-resistant gloves, a long-sleeved shirt, long pants, shoes, and socks.[1]
-
Respiratory Protection: For significant exposure potential, use an approved full-face positive-pressure, self-contained breathing apparatus.[4]
Visualized Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key safety and response workflows.
Hazard Identification and Response Workflow
Caption: Workflow for identifying and responding to this compound exposure.
Personal Protective Equipment (PPE) Protocol
Caption: Decision process for selecting appropriate PPE.
Emergency Spill Response Logic
Caption: Logical steps for responding to a this compound spill.
References
Unraveling the Chemical Identity of Dikar: A Technical Guide to its Core Components
For researchers, scientists, and professionals engaged in drug development and agrochemical studies, a precise understanding of the chemical constituents of widely used fungicides is paramount. This technical guide provides an in-depth analysis of the core components of the fungicide Dikar, detailing their Chemical Abstracts Service (CAS) numbers and International Union of Pure and Applied Chemistry (IUPAC) names.
This compound is a broad-spectrum fungicide known for its efficacy against a range of fungal diseases in various crops. Its fungicidal action is attributed to a synergistic combination of active ingredients. The primary components of this compound are Mancozeb and Dinocap.
Core Component Specifications
The following table summarizes the essential chemical identifiers for the active ingredients in this compound, facilitating accurate documentation and experimental design.
| Component Name | CAS Number | IUPAC Name |
| Mancozeb | 8018-01-7 | manganese ethylenebis(dithiocarbamate) (polymeric) complex with zinc salt |
| Dinocap | 39300-45-3 | A mixture of isomers including 2-Methylheptyl-4,6-dinitrophenyl crotonate and other 2(or 4)-octyl-4,6(or 2,6)-dinitrophenyl butanoates |
Mancozeb , the major component by weight, is a dithiocarbamate fungicide. Its polymeric complex structure, incorporating both manganese and zinc, is crucial for its multi-site inhibitory action on fungal enzymes.
Dinocap is a dinitrophenol fungicide and acaricide. It is important to note that Dinocap is not a single compound but a mixture of isomers. The term "Nitrooctyl phenols (Principally dinitro)," which may be encountered in some literature, is a descriptive classification of the chemical nature of the Dinocap isomeric mixture.
Logical Relationship of this compound Components
The formulation of this compound leverages the distinct yet complementary modes of action of its components to provide a robust defense against fungal pathogens.
Figure 1: Logical relationship of this compound's active ingredients.
This guide provides the foundational chemical data for the components of this compound, essential for any rigorous scientific investigation or regulatory documentation. A clear understanding of these identifiers is the first step in detailed toxicological, metabolic, and efficacy studies.
Methodological & Application
Application Notes and Protocols for In Vitro Studies with Dikar Active Ingredients: Mancozeb and Dinocap
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dikar is a commercial fungicide composed of two primary active ingredients: Mancozeb (72%) and Dinocap (4.7%). While this compound itself is intended for agricultural use, its constituent compounds, Mancozeb and Dinocap, exhibit distinct toxicological profiles that are of interest for in vitro research in various fields, including toxicology, drug development, and cell biology. These application notes provide a summary of reported in vitro effects, recommended concentration ranges, and detailed protocols for studying the cellular impacts of Mancozeb and Dinocap.
Mancozeb is a dithiocarbamate fungicide known to induce cytotoxicity, genotoxicity, and apoptosis in various cell types. Its mechanism of action is multifactorial, involving the generation of reactive oxygen species (ROS), inhibition of nuclear factor-kappa B (NF-κB) signaling, and disruption of mitochondrial function.
Dinocap , a dinitrophenol derivative, has been shown to possess immunotoxic and genotoxic properties. In vitro studies have demonstrated its ability to induce chromosomal aberrations and suppress lymphocyte proliferation.
This document provides a starting point for researchers investigating the in vitro effects of these compounds. It is crucial to note that optimal concentrations and protocols may vary depending on the cell type and specific research question.
Data Presentation: Recommended Concentrations for In Vitro Studies
The following tables summarize the effective concentrations of Mancozeb and Dinocap reported in various in vitro studies. These values can serve as a guide for designing new experiments.
Table 1: Recommended Concentrations of Mancozeb for In Vitro Studies
| Cell Line | Assay Type | Concentration Range | Observed Effect | Reference |
| HepG2 (Human Liver) | Cytotoxicity | 29.6 µM - 295.7 µM | Increased cytotoxicity and necrosis. | [1] |
| A549 (Human Lung) | Cytotoxicity | 29.6 µM | Statistically significant increase in tail intensity (% DNA in tail) after 24h. | [2] |
| SHE (Syrian Hamster Embryo) | Cytotoxicity (Neutral Red) | IC50: 5.050 µg/mL | Dose-dependent cytotoxic effect. | [3] |
| BALB/c 3T3 (Mouse Fibroblast) | Cytotoxicity (Neutral Red) | IC50: 33.275 µg/mL | Dose-dependent cytotoxic effect. | [3] |
| THP-1 (Human Monocytic) | TNF-α Inhibition | 1 - 100 µg/mL | Dose- and time-dependent inhibition of LPS-induced TNF-α release. | |
| HepG2 | Micronucleus Test | 29.6 nM - 14.79 µM | Dose-dependent increase in micronuclei frequency. | [2] |
| A549 | Micronucleus Test | 2.96 µM - 29.6 µM | Significant increase in micronuclei frequency at the highest concentrations. | [2] |
| Mouse Oocytes | Ultrastructure Analysis | 0.1 - 1 µg/mL | Altered organelle distribution and morphology. | [4] |
Table 2: Recommended Concentrations of Dinocap for In Vitro Studies
| Cell Line/Cell Type | Assay Type | Concentration Range | Observed Effect | Reference |
| Human Lymphocytes | Chromosome Aberrations, Sister Chromatid Exchange | 5, 10, 15, 20 µg/mL | Mutagenic, clastogenic, and cytotoxic effects. | [3] |
| Murine Thymocytes | Lymphoproliferation | 10 µg/mL | Suppression of proliferative response to Con A and PHA. | [2] |
| Allium cepa (Root Tip Cells) | Mitotic Index, Chromosomal Abnormalities | 6.25 - 50 mg/L | Decreased mitotic index and induction of chromosomal abnormalities. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using Neutral Red Uptake Assay
This protocol is adapted from studies on Mancozeb cytotoxicity.[3]
Objective: To determine the cytotoxic effect of Mancozeb or Dinocap on adherent cell lines.
Materials:
-
Cell line of interest (e.g., SHE, BALB/c 3T3)
-
Complete cell culture medium
-
Mancozeb or Dinocap stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
Neutral Red solution (e.g., 50 µg/mL in PBS)
-
Destain solution (e.g., 1% acetic acid, 50% ethanol in water)
-
Microplate reader (540 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Mancozeb or Dinocap in complete cell culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the plate for 24 hours.
-
Remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of Neutral Red solution to each well and incubate for 3 hours at 37°C.
-
Remove the Neutral Red solution and wash the cells with PBS.
-
Add 150 µL of destain solution to each well and shake for 10 minutes to solubilize the dye.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis and necrosis by Mancozeb or Dinocap.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Mancozeb or Dinocap stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with various concentrations of Mancozeb or Dinocap for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Necrotic cells: Annexin V-FITC negative, PI positive.
-
Signaling Pathways and Experimental Workflows
Mancozeb's Mechanism of Action
Mancozeb is known to induce cellular toxicity through multiple mechanisms, primarily involving the generation of reactive oxygen species (ROS) and interference with key signaling pathways.
Caption: Proposed mechanism of Mancozeb-induced cytotoxicity.
General Experimental Workflow for In Vitro Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the cytotoxic potential of a compound in vitro.
Caption: A general workflow for in vitro cytotoxicity testing.
References
Application of Dikar's Active Ingredients in Fungal Culture Experiments: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Dikar is a discontinued fungicide-miticide, and its use is no longer permitted in many regions. These application notes are provided for research and informational purposes only, focusing on the scientific application of its active ingredients, Mancozeb and Dinocap, in controlled laboratory settings. All experiments should be conducted in accordance with institutional safety guidelines and regulations.
Overview of this compound and its Active Ingredients
This compound was a broad-spectrum fungicide and miticide containing two active ingredients: Mancozeb (72%) and Dinocap (4.7%). Understanding the individual properties and mechanisms of these components is crucial for their application in fungal culture experiments.
-
Mancozeb: A dithiocarbamate fungicide with a multi-site mode of action. It interferes with multiple biochemical processes in fungi by disrupting sulfhydryl groups of amino acids and enzymes, leading to the inhibition of spore germination and mycelial growth. Its multi-site nature makes the development of resistance by fungi less likely.
-
Dinocap: A dinitrophenol derivative primarily used to control powdery mildew. Its primary mode of action is the uncoupling of oxidative phosphorylation, which disrupts ATP synthesis, leading to cell death.
Application of Mancozeb in Fungal Culture Experiments
Mancozeb is a versatile fungicide for in vitro studies due to its broad-spectrum activity. The following sections provide detailed protocols and data for its use in fungal culture experiments.
Quantitative Data: In Vitro Efficacy of Mancozeb
The following table summarizes the effective concentrations (EC₅₀) and percentage inhibition of Mancozeb against various fungal species.
| Fungal Species | Assay Type | Concentration | % Inhibition | EC₅₀ (µg/mL) | Reference |
| Aspergillus niger | Poisoned Food | 1000 ppm | 96.30% | - | [1] |
| Aspergillus niger | Poisoned Food | 10 g/L | 97.26% | - | [2] |
| Aspergillus flavus | Poisoned Food | 10 g/L | 97.30% | - | [2] |
| Aspergillus flavus | Spore Germination | 500 ppm | 84.3% | 97.0 | [3] |
| Alternaria solani | Poisoned Food | 0.2% | 100% | - | [4] |
| Alternaria solani | Poisoned Food | - | - | Varies | [5] |
| Botrytis cinerea | Mycelial Growth | 100 ppm | - | - | [6] |
| Fusarium oxysporum | Mycelial Growth | 100 ppm | 85.08% | - | [7] |
| Venturia inaequalis | Mycelial Growth | - | - | Varies |
Experimental Protocols for Mancozeb
This protocol is a standard method to assess the efficacy of a fungicide against mycelial growth.
Materials:
-
Mancozeb (analytical grade)
-
Sterile distilled water
-
Dimethyl sulfoxide (DMSO, if needed for solubilization)
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Petri dishes (90 mm)
-
Fungal culture of interest
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Preparation of Mancozeb Stock Solution:
-
Accurately weigh a desired amount of Mancozeb powder.
-
Prepare a stock solution of a high concentration (e.g., 10,000 ppm or 10 mg/mL) in sterile distilled water. If solubility is an issue, a small amount of DMSO can be used, ensuring the final DMSO concentration in the media does not exceed 1% and a solvent control is included.
-
-
Preparation of Poisoned Media:
-
Prepare the fungal growth medium (e.g., PDA) according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the autoclaved medium to approximately 45-50°C in a water bath.
-
Add the required volume of the Mancozeb stock solution to the molten agar to achieve the desired final concentrations (e.g., 10, 50, 100, 250, 500, 1000 ppm). Mix thoroughly by swirling.
-
Prepare a control set of plates with the medium only (and solvent if used).
-
Pour approximately 20 mL of the poisoned and control media into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the periphery of an actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer.
-
Place the mycelial disc, mycelial side down, in the center of each prepared plate.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 ± 2°C) for a period of 5-7 days, or until the control plate shows full growth.
-
-
Data Collection and Analysis:
-
Measure the colony diameter (in mm) in two perpendicular directions and calculate the average.
-
Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] x 100 Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
-
-
The EC₅₀ value (the concentration of the fungicide that inhibits fungal growth by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit analysis.
-
Experimental Workflow for Poisoned Food Technique
Caption: Workflow for the poisoned food technique to evaluate Mancozeb's efficacy.
This assay determines the effect of a fungicide on the germination of fungal spores.
Materials:
-
Mancozeb
-
Sterile distilled water or a suitable buffer
-
Fungal spores
-
Glass slides or multi-well plates
-
Microscope
-
Humid chamber
Procedure:
-
Preparation of Spore Suspension:
-
Harvest spores from a mature fungal culture by flooding the plate with sterile distilled water and gently scraping the surface with a sterile loop.
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to a desired level (e.g., 1 x 10⁵ spores/mL) using a hemocytometer.
-
-
Preparation of Mancozeb Solutions:
-
Prepare a series of dilutions of Mancozeb in sterile distilled water or a suitable buffer to achieve the desired test concentrations.
-
-
Assay Setup:
-
On a clean glass slide, place a drop of the spore suspension and a drop of the Mancozeb solution. Mix gently.
-
Alternatively, mix the spore suspension and fungicide solution in the wells of a microtiter plate.
-
Include a control with spore suspension and sterile water/buffer only.
-
-
Incubation:
-
Place the slides in a humid chamber to prevent drying.
-
Incubate at the optimal temperature for spore germination for a specific period (e.g., 24 hours). The incubation time should be sufficient for high germination in the control.
-
-
Data Collection and Analysis:
-
After incubation, observe a random sample of at least 100 spores under a microscope.
-
A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter.
-
Calculate the percentage of spore germination for each treatment and the control.
-
Calculate the percentage of inhibition of spore germination using the formula: % Inhibition = [1 - (Germination % in treatment / Germination % in control)] x 100
-
Mechanism of Action and Signaling Pathways of Mancozeb
Mancozeb's multi-site action involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of stress-related signaling pathways, such as the High Osmolarity Glycerol (HOG) pathway, which is a Mitogen-Activated Protein Kinase (MAPK) pathway. This ultimately leads to programmed cell death (apoptosis).
Mancozeb-Induced Oxidative Stress and Apoptosis Pathway
Caption: Mancozeb induces oxidative stress, activating the HOG pathway and leading to apoptosis.
Application of Dinocap in Fungal Culture Experiments
Dinocap is particularly effective against powdery mildews. While specific in vitro quantitative data is less readily available in public literature compared to Mancozeb, its antifungal properties can be assessed using standard mycological techniques.
Quantitative Data: In Vitro Efficacy of Dinocap
Quantitative data for Dinocap's in vitro efficacy is limited. However, studies have shown its effectiveness in controlling powdery mildew (Podosphaera leucotricha) in field applications at concentrations around 30 g a.i./hl, resulting in approximately 30-66% control of secondary infection[1]. Researchers can use in vitro assays to determine specific EC₅₀ values for their fungal strains of interest.
Experimental Protocols for Dinocap
The protocols described for Mancozeb (Poisoned Food Technique and Spore Germination Assay) can be adapted for evaluating the in vitro efficacy of Dinocap. Given its primary use against powdery mildews, which are often obligate biotrophs and difficult to culture on artificial media, a leaf disc assay may be more appropriate for these fungi.
Materials:
-
Dinocap
-
Susceptible host plant leaves
-
Powdery mildew inoculum
-
Petri dishes with moist filter paper
-
Stereomicroscope
Procedure:
-
Preparation of Leaf Discs:
-
Excise uniform discs (e.g., 1 cm diameter) from healthy, young leaves of a susceptible host plant.
-
-
Dinocap Application:
-
Prepare a series of Dinocap dilutions.
-
Dip the leaf discs in the respective Dinocap solutions for a set period or spray the solutions onto the leaf discs until runoff.
-
Allow the discs to air dry.
-
-
Inoculation:
-
Place the treated leaf discs, adaxial side up, on moist filter paper in Petri dishes.
-
Inoculate the leaf discs with powdery mildew conidia by gently tapping an infected leaf over the discs.
-
-
Incubation:
-
Incubate the Petri dishes under conditions favorable for powdery mildew development (e.g., 20-24°C with a photoperiod).
-
-
Data Collection and Analysis:
-
After a suitable incubation period (e.g., 7-14 days), assess the percentage of the leaf disc area covered by powdery mildew mycelium under a stereomicroscope.
-
Calculate the percentage of disease inhibition for each treatment compared to the control (untreated, inoculated discs).
-
Mechanism of Action and Signaling Pathways of Dinocap
Dinocap acts as an uncoupler of oxidative phosphorylation. It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthase to produce ATP. This dissipation of the proton motive force inhibits ATP synthesis, depriving the fungal cell of energy and leading to cell death.
Dinocap's Uncoupling of Oxidative Phosphorylation Pathway
Caption: Dinocap disrupts the proton gradient, inhibiting ATP production and causing cell death.
Conclusion
The active ingredients of the discontinued fungicide this compound, Mancozeb and Dinocap, offer distinct mechanisms for controlling fungal growth in vitro. Mancozeb provides a multi-site inhibitory action, making it a robust tool for broad-spectrum fungal inhibition studies. Dinocap's specific mode of action as an uncoupler of oxidative phosphorylation makes it a subject of interest for studies on fungal respiration and energy metabolism, particularly concerning powdery mildews. The provided protocols and data serve as a foundational guide for researchers to design and execute experiments to further elucidate the antifungal properties of these compounds in a laboratory setting.
References
- 1. EFFECT OF FUNGICIDES AND TIMING OF APPLICATION ON THE CONTROL OF POWDERY MILDEW (PODOSPHAERA LEUCOTRICHA), YIELD AND FRUIT QUALITY OF APPLES. | International Society for Horticultural Science [ishs.org]
- 2. Evaluation of mancozeb activity towards various plant fungal pathogen agents of fruit and cereal crop diseases | PDF [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Dikar as a Positive Control in Antifungal Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Dikar, a commercial fungicide, as a positive control in antifungal screening assays. This compound's consistent and broad-spectrum fungicidal activity makes it a reliable benchmark for evaluating the efficacy of novel antifungal compounds. This document outlines the composition and mechanism of action of this compound, presents its activity spectrum through quantitative data, and offers detailed protocols for its application in standard antifungal susceptibility testing.
Introduction to this compound
This compound is a widely used agricultural fungicide renowned for its dual-action formula. It is a combination of two active ingredients: Mancozeb and Dinocap . This synergistic composition provides a broad spectrum of control against a variety of fungal pathogens. In a research and drug development setting, this compound can serve as a robust positive control to validate assay performance and provide a comparative measure for the potency of experimental antifungal agents.
-
Mancozeb: A dithiocarbamate fungicide with a multi-site inhibitory action. It is a polymeric complex of manganese and zinc with ethylen bis(dithiocarbamate).
-
Dinocap: A dinitrophenol derivative that also possesses acaricidal properties.
Mechanism of Action
The efficacy of this compound stems from the distinct and complementary mechanisms of its components.
Mancozeb acts as a non-specific, multi-site inhibitor within the fungal cell. Its primary mode of action involves the inactivation of essential enzymes by reacting with sulfhydryl (-SH) groups of amino acids. This disruption affects numerous metabolic pathways simultaneously, including:
-
Cellular Respiration (Glycolysis)
-
Lipid and Amino Acid Synthesis
-
ATP Production
This multi-targeted approach makes the development of resistance to mancozeb highly unlikely.
Dinocap functions as an uncoupler of oxidative phosphorylation. It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This leads to a rapid depletion of the cell's energy supply, ultimately resulting in cell death.
Below is a diagram illustrating the multi-site inhibitory action of Mancozeb.
The following diagram illustrates the mechanism of Dinocap as an uncoupler of oxidative phosphorylation.
Quantitative Data: Antifungal Activity of Mancozeb
While specific data for the combined this compound product in a research setting is limited, the antifungal activity of its primary component, mancozeb, is well-documented against various plant-pathogenic fungi. The following tables summarize the efficacy of mancozeb.
Table 1: In Vitro Activity of Mancozeb Against Plant Pathogenic Fungi
| Fungal Species | Assay Type | Efficacy Metric | Value (µg/mL) |
| Venturia inaequalis (apple scab) | Mycelial Growth | EC50 | 0.3 - 0.5 |
| Stemphylium vesicarium (pear leaf spot) | Mycelial Growth | MIC | > 10 |
| Alternaria alternata (tobacco brown spot) | Mycelial Growth | - | Significant inhibition at 1000 |
EC50 (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Table 2: Growth Inhibition of White-Rot Fungi by Mancozeb
| Fungal Species | Concentration (mg/L) | Growth Inhibition (%) |
| Lentinus sajor-caju BRB 12 | 2000 | No significant inhibition |
| Phellinus noxius BRB 11 | 2000 | ~10 |
| Lenzites menziesii BRB 73 | 2000 | ~20 |
| Coriolopsis lacerata BRB 81 | 2000 | ~38 |
Experimental Protocols
The following protocols are adapted from standard CLSI (Clinical and Laboratory Standards Institute) guidelines for antifungal susceptibility testing and should be performed in a biological safety cabinet using aseptic techniques.
Safety Precautions
Mancozeb is a hazardous substance. Always consult the Safety Data Sheet (SDS) before use. Personal Protective Equipment (PPE), including a lab coat, gloves, and safety glasses, is mandatory. Avoid inhalation of dust and contact with skin and eyes.
Preparation of Mancozeb Stock Solution
This compound is a commercial formulation and may contain additives. For research purposes, it is recommended to use analytical grade mancozeb if available. If using a this compound formulation, the concentration of the active ingredient (mancozeb) should be calculated based on the percentage provided by the manufacturer.
-
Weighing: Accurately weigh the required amount of mancozeb powder in a fume hood.
-
Solubilization: Mancozeb is poorly soluble in water. It is typically prepared as a suspension in a small amount of sterile distilled water containing a wetting agent like Tween 80 (0.05% v/v). Alternatively, it can be dissolved in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the assay should not exceed 1% to avoid solvent toxicity to the fungi.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilization: The stock solution cannot be autoclaved. Prepare it aseptically.
-
Storage: Store the stock solution at 4°C, protected from light. Prepare fresh stock solutions regularly.
Protocol 1: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Medium Preparation: Prepare RPMI-1640 medium with L-glutamine, buffered with MOPS, and without sodium bicarbonate.
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds).
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the standardized suspension in the assay medium to achieve the final inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds).
-
-
Plate Preparation:
-
Dispense 100 µL of the assay medium into all wells of a 96-well microtiter plate.
-
Add 100 µL of the mancozeb stock solution to the first well of a row and perform serial two-fold dilutions across the plate.
-
The final volume in each well should be 100 µL after dilution.
-
-
Inoculation: Add 100 µL of the diluted fungal inoculum to each well.
-
Controls:
-
Positive Control: Wells containing the fungal inoculum and mancozeb.
-
Negative (Growth) Control: Wells containing the fungal inoculum and no antifungal agent.
-
Sterility Control: Wells containing only the assay medium.
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for molds, depending on the growth rate of the fungus.
-
Reading Results: The MIC is the lowest concentration of mancozeb that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the growth control, determined visually or with a spectrophotometer.
Protocol 2: Agar Disk Diffusion Assay
This is a qualitative method to assess antifungal susceptibility.
-
Medium Preparation: Prepare Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeasts, or a suitable agar for molds.
-
Inoculum Preparation: Prepare a standardized fungal suspension as described for the broth microdilution assay.
-
Plate Inoculation: Evenly spread the fungal inoculum onto the surface of the agar plate using a sterile cotton swab.
-
Disk Preparation:
-
Aseptically apply a known amount of the mancozeb stock solution onto sterile filter paper disks (6 mm diameter). Allow the solvent to evaporate completely.
-
Typical concentrations to test can range from 10 to 100 µg per disk.
-
-
Disk Application: Place the mancozeb-impregnated disk onto the center of the inoculated agar plate.
-
Controls:
-
Positive Control: A disk with a known antifungal agent (e.g., fluconazole for yeasts, amphotericin B for molds).
-
Negative Control: A blank disk with the solvent used to dissolve the mancozeb.
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours or until sufficient growth is observed.
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where no fungal growth occurs) in millimeters.
The following diagram outlines the general workflow for antifungal screening using this compound/Mancozeb as a positive control.
Conclusion
This compound, through its active ingredient mancozeb, offers a reliable and effective positive control for in vitro antifungal screening. Its multi-site mechanism of action ensures consistent fungicidal activity with a low probability of resistance, making it an excellent standard for comparison. The protocols provided herein offer a framework for incorporating this compound or mancozeb into standard antifungal susceptibility testing workflows. Researchers should always adhere to strict safety protocols when handling this fungicide.
Application Notes and Protocols for Studying Fungal Resistance Mechanisms Using Dikar
Introduction
Dikar® is a broad-spectrum fungicide-miticide that combines two active ingredients: Mancozeb and Dinocap.[1][2] This combination provides a dual mode of action against a wide range of fungal pathogens. Mancozeb is a multi-site contact fungicide with a low risk of resistance development, while Dinocap acts as a contact fungicide that disrupts mitochondrial energy production.[3][4][5] Understanding the mechanisms by which fungi develop resistance to fungicides is critical for developing sustainable disease management strategies and for the discovery of new antifungal agents. These application notes provide a framework and detailed protocols for researchers to utilize this compound as a tool to investigate the multifaceted nature of fungal resistance.
Modes of Action
Mancozeb: Multi-Site Enzyme Inhibition
Mancozeb is a dithiocarbamate fungicide that acts via a multi-site mechanism.[3][6] Upon exposure to air, it is converted to an isothiocyanate, which inactivates the sulfhydryl (-SH) groups in various amino acids and enzymes within fungal cells.[7] This non-specific action disrupts numerous essential metabolic processes, including protein, lipid, and cell wall synthesis, as well as glycolysis.[3][7] Due to its action on multiple targets, the development of resistance to Mancozeb is considered a low-risk event.[5]
Dinocap: Uncoupling of Oxidative Phosphorylation
Dinocap is a dinitrophenol compound that functions as a contact fungicide by disrupting cellular respiration.[4][8] Specifically, it uncouples mitochondrial oxidative phosphorylation.[9] This process involves dissipating the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of ATP by ATP synthase.[4][9] By interfering with this critical energy-producing pathway, Dinocap effectively halts fungal metabolism and growth.
Fungal Resistance Mechanisms
While resistance to multi-site inhibitors like Mancozeb is rare, reduced sensitivity can occur.[10] Resistance to fungicides can arise from several mechanisms, and fungal populations may harbor individuals with pre-existing resistance.[2] Potential mechanisms for developing resistance to a dual-action fungicide like this compound include:
-
Enhanced Efflux: Upregulation of ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters can actively pump the fungicide out of the cell, preventing it from reaching its target concentration.
-
Metabolic Detoxification: Fungi may evolve or upregulate enzymes, such as cytochrome P450 monooxygenases or glutathione S-transferases, that metabolize and detoxify the fungicide.[2]
-
Alteration of Mitochondrial Function: To counteract the effects of Dinocap, fungi might alter the composition or efficiency of their electron transport chain or develop alternative pathways for ATP production that are less sensitive to uncoupling agents.[11][12]
-
Stress Response Pathways: General stress response pathways can be activated, helping the fungus cope with the cellular damage induced by the fungicide.
Application Notes: Experimental Design
Studying resistance to this compound involves a multi-step approach, starting with the selection or generation of resistant strains, followed by phenotypic characterization and genotypic analysis to elucidate the underlying mechanisms.
-
Selection of Resistant Strains: Resistant isolates can be obtained by screening field populations from areas with a history of this compound usage or generated in the laboratory through methods like UV mutagenesis or continuous exposure to sublethal concentrations of the fungicide.
-
Phenotypic Analysis: This involves quantifying the level of resistance by determining the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC50).
-
Genomic and Transcriptomic Analysis: Techniques like whole-genome sequencing can identify mutations associated with resistance. RNA-sequencing (RNA-Seq) is a powerful tool to compare the transcriptomes of resistant and sensitive strains, revealing differentially expressed genes (e.g., efflux pumps, metabolic enzymes) that may contribute to the resistance phenotype.
-
Biochemical Assays: To investigate the specific impact on Dinocap's target, assays measuring mitochondrial membrane potential, oxygen consumption, and cellular ATP levels are highly valuable.
Data Presentation
Quantitative data from resistance studies should be presented in a clear, tabular format to facilitate comparison between sensitive and resistant strains.
Table 1: Hypothetical Fungicide Sensitivity Profiles for Alternaria solani
| Fungal Isolate | This compound EC50 (µg/mL) | Mancozeb EC50 (µg/mL) | Dinocap EC50 (µg/mL) | Resistance Factor (this compound) |
| Wild-Type (WT) | 1.5 | 1.2 | 0.8 | 1.0 |
| Resistant Isolate 1 (DR-1) | 25.8 | 2.1 | 18.5 | 17.2 |
| Resistant Isolate 2 (DR-2) | 32.1 | 1.9 | 24.0 | 21.4 |
| Resistant Isolate 3 (DR-3) | 8.4 | 7.5 | 2.3 | 5.6 |
Resistance Factor = EC50 of Resistant Isolate / EC50 of Wild-Type Isolate
Table 2: Hypothetical Relative Gene Expression in this compound-Resistant A. solani (DR-1) vs. Wild-Type (WT)
| Gene ID | Putative Function | Fold Change (Resistant vs. WT) | p-value |
| ABC001 | ABC Transporter | +15.2 | < 0.001 |
| MFS004 | MFS Transporter | +8.9 | < 0.001 |
| CYP021 | Cytochrome P450 | +12.5 | < 0.001 |
| ATPsyn-β | ATP Synthase beta subunit | +1.1 (no significant change) | 0.45 |
| SOD2 | Superoxide Dismutase | +5.6 | < 0.01 |
Visualizations of Pathways and Workflows
Fungal Energy Metabolism and this compound's Targets
Caption: Dual mode of action of this compound on fungal energy metabolism.
Potential Fungal Resistance Mechanisms to this compound
Caption: Overview of key fungal resistance mechanisms.
Experimental Workflow for Fungicide Sensitivity Testing
References
- 1. pomerix.com [pomerix.com]
- 2. pr-rp.hc-sc.gc.ca [pr-rp.hc-sc.gc.ca]
- 3. jindunchemistry.com [jindunchemistry.com]
- 4. youtube.com [youtube.com]
- 5. orchardly.co [orchardly.co]
- 6. Fungicide Theory of Use and Mode of Action | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 7. m.youtube.com [m.youtube.com]
- 8. EXTOXNET PIP - DINOCAP [extoxnet.orst.edu]
- 9. Meptyldinocap | 131-72-6 | Benchchem [benchchem.com]
- 10. Cross-resistance of the pathogenic fungus Alternaria alternata to fungicides with different modes of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Cryptococcus neoformans Mar1 function links mitochondrial metabolism, oxidative stress, and antifungal tolerance [frontiersin.org]
- 12. Respiring to infect: Emerging links between mitochondria, the electron transport chain, and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Dikar Efficacy Against Aspergillus niger
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dikar® is a broad-spectrum fungicide that combines the multi-site contact activity of Mancozeb with the protective and curative action of Dinocap.[1] Mancozeb, a dithiocarbamate fungicide, disrupts multiple enzymatic processes within fungal cells, while Dinocap interferes with energy production. This dual-mode of action provides a robust defense against a variety of fungal pathogens. Aspergillus niger, a common filamentous fungus, is a known contaminant in agriculture and can be an opportunistic human pathogen. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound against Aspergillus niger using standardized antifungal susceptibility testing methods.
Putative Signaling Pathway of this compound's Antifungal Action
The precise signaling pathway of this compound in Aspergillus niger is not fully elucidated. However, based on the known mechanisms of its active ingredients, a putative pathway can be proposed. Mancozeb, as a multi-site inhibitor, is believed to interfere with numerous enzymatic activities, including those involved in the mitochondrial respiratory chain. Dinocap is known to uncouple oxidative phosphorylation, disrupting ATP synthesis. This combined assault on cellular respiration and energy production likely triggers a cascade of stress responses within the fungal cell, ultimately leading to cell death.
Caption: Putative signaling pathway of this compound in Aspergillus niger.
Experimental Workflow for Efficacy Testing
A systematic approach is crucial for accurately determining the antifungal efficacy of this compound. The following workflow outlines the key stages, from initial culture preparation to data analysis.
Caption: Experimental workflow for testing this compound efficacy.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A guidelines and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) methodology.[2][3]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Aspergillus niger.
Materials:
-
Aspergillus niger culture
-
Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound fungicide
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Hemocytometer
-
Sterile saline with 0.05% Tween 80
Procedure:
-
Inoculum Preparation:
-
Culture A. niger on PDA or SDA plates at 28-30°C for 5-7 days until sporulation is evident.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a concentration of 1 x 10^6 to 5 x 10^6 conidia/mL using a hemocytometer.
-
Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL in the test wells.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute it in RPMI-1640 medium to achieve a 2X working concentration.
-
Perform serial two-fold dilutions of the 2X this compound solution in RPMI-1640 medium in a separate 96-well plate or in tubes.
-
-
Assay Setup:
-
Add 100 µL of each 2X this compound dilution to the corresponding wells of a sterile 96-well microtiter plate.
-
Add 100 µL of the final conidial suspension to each well.
-
Include a positive control (inoculum without this compound) and a negative control (medium without inoculum).
-
-
Incubation and Reading:
-
Incubate the plates at 35°C for 48-72 hours.
-
The MIC is the lowest concentration of this compound at which there is no visible growth. Growth can be assessed visually or by reading the absorbance at 600 nm.
-
Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antifungal activity.[4][5][6]
Objective: To determine the ability of this compound to inhibit the growth of Aspergillus niger on a solid medium, as indicated by a zone of inhibition.
Materials:
-
Aspergillus niger culture
-
Mueller-Hinton Agar (MHA) or PDA plates
-
This compound fungicide
-
Sterile cork borer (6-8 mm diameter)
-
Sterile cotton swabs
Procedure:
-
Inoculum Preparation:
-
Prepare a conidial suspension of A. niger as described in the broth microdilution protocol, adjusted to a concentration of approximately 1 x 10^6 conidia/mL.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the conidial suspension and swab the entire surface of the MHA or PDA plate to ensure a uniform lawn of growth.
-
Allow the plates to dry for 10-15 minutes at room temperature.
-
-
Assay Setup:
-
Using a sterile cork borer, create wells of 6-8 mm in diameter in the agar.
-
Prepare different concentrations of this compound solution.
-
Add a fixed volume (e.g., 50-100 µL) of each this compound concentration into separate wells.
-
Include a control well with the solvent used to dissolve this compound.
-
-
Incubation and Measurement:
-
Incubate the plates at 28-30°C for 48-72 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited) in millimeters.
-
Time-Kill Assay
This assay provides information on the rate at which an antifungal agent kills a fungal population.[7][8]
Objective: To determine the fungicidal or fungistatic activity of this compound against Aspergillus niger over time.
Materials:
-
Aspergillus niger culture
-
Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium
-
This compound fungicide
-
Sterile flasks or tubes
-
Sterile saline
-
PDA or SDA plates
Procedure:
-
Inoculum and this compound Preparation:
-
Prepare a conidial suspension of A. niger and adjust it to a starting concentration of approximately 1 x 10^5 CFU/mL in SDB or RPMI-1640.
-
Prepare this compound at concentrations corresponding to the MIC, 2X MIC, and 4X MIC.
-
-
Assay Setup:
-
Add the prepared inoculum to flasks containing the different concentrations of this compound.
-
Include a growth control flask without this compound.
-
Incubate the flasks at 35°C with agitation.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each flask.
-
Perform serial ten-fold dilutions of the aliquots in sterile saline.
-
Plate a fixed volume (e.g., 100 µL) of each dilution onto PDA or SDA plates.
-
-
Incubation and Counting:
-
Incubate the plates at 28-30°C for 48-72 hours.
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each this compound concentration and the control.
-
A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. A fungistatic effect is characterized by the inhibition of growth without a significant reduction in CFU/mL.
-
Data Presentation
The following tables provide examples of how to structure the quantitative data obtained from the described experiments.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Aspergillus niger
| Replicate | This compound Concentration (µg/mL) | Growth (+/-) |
| 1 | 128 | - |
| 64 | - | |
| 32 | + | |
| 16 | + | |
| 2 | 128 | - |
| 64 | - | |
| 32 | + | |
| 16 | + | |
| 3 | 128 | - |
| 64 | - | |
| 32 | + | |
| 16 | + | |
| MIC | 64 |
Table 2: Zone of Inhibition of this compound against Aspergillus niger
| This compound Concentration (µg/mL) | Zone of Inhibition (mm) - Replicate 1 | Zone of Inhibition (mm) - Replicate 2 | Zone of Inhibition (mm) - Replicate 3 | Mean Zone of Inhibition (mm) ± SD |
| 200 | 25 | 26 | 24 | 25.0 ± 1.0 |
| 100 | 20 | 21 | 20 | 20.3 ± 0.6 |
| 50 | 15 | 16 | 14 | 15.0 ± 1.0 |
| 25 | 10 | 11 | 10 | 10.3 ± 0.6 |
| Control (Solvent) | 0 | 0 | 0 | 0.0 ± 0.0 |
Table 3: Time-Kill Kinetics of this compound against Aspergillus niger
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (MIC) | Log10 CFU/mL (2X MIC) | Log10 CFU/mL (4X MIC) |
| 0 | 5.0 | 5.0 | 5.0 | 5.0 |
| 4 | 5.8 | 4.5 | 4.2 | 3.8 |
| 8 | 6.5 | 4.1 | 3.5 | 2.9 |
| 12 | 7.2 | 3.8 | 2.8 | <2.0 |
| 24 | 8.0 | 3.5 | <2.0 | <2.0 |
| 48 | 8.5 | 3.4 | <2.0 | <2.0 |
References
- 1. pr-rp.hc-sc.gc.ca [pr-rp.hc-sc.gc.ca]
- 2. researchgate.net [researchgate.net]
- 3. cn.aminer.org [cn.aminer.org]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemical Screening and In Vitro Antifungal Activity of Selected Medicinal Plants against Candida albicans and Aspergillus niger in West Shewa Zone, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pjlss.edu.pk [pjlss.edu.pk]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Dikar Application in Plant Tissue Culture: A Guide to Contamination Control
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The use of the fungicide Dikar, or its active ingredients, in plant tissue culture is not a widely documented practice. The following application notes and protocols are based on the known mechanisms of its components and general principles of incorporating fungicides into plant tissue culture. It is imperative that researchers conduct small-scale pilot studies to determine the optimal concentration and to assess the phytotoxicity on the specific plant species and explant type being cultured.
Introduction
Contamination is a significant challenge in plant tissue culture, leading to the loss of valuable cultures and experimental data. While aseptic techniques are the primary defense, the use of biocides can be a valuable tool, particularly when dealing with explants from field-grown plants that may harbor endophytic contaminants. This compound is a commercial fungicide containing two active ingredients: Mancozeb and Dinocap . This document provides a detailed overview of their potential application in plant tissue culture for contamination control.
Mancozeb is a dithiocarbamate fungicide with a multi-site protective action on contact.[1] It works by inactivating the sulfhydryl groups of amino acids and enzymes within fungal cells, which disrupts lipid metabolism, respiration, and the production of adenosine triphosphate (ATP).[1] Its multi-site action carries a low risk of developing fungicide resistance.[1][2]
Dinocap is a dinitrophenol-based compound that also acts as a contact fungicide and acaricide.[3] It disrupts fungal and mite cell membranes by inhibiting mitochondrial respiration and energy production.[3]
Data Presentation
As there is limited direct research on the use of this compound or its specific active ingredients in plant tissue culture, a comprehensive table of quantitative data on contamination reduction is not available. The following table provides a hypothetical structure for researchers to populate with their own experimental data when validating the use of these compounds.
| Treatment Concentration (mg/L) | Contamination Rate (%) | Explant Survival Rate (%) | Shoot Proliferation Rate (per explant) | Rooting Percentage (%) | Observations (e.g., necrosis, vitrification, callus browning) |
| Control (No Fungicide) | |||||
| Mancozeb - 10 | |||||
| Mancozeb - 25 | |||||
| Mancozeb - 50 | |||||
| Dinocap - 1 | |||||
| Dinocap - 5 | |||||
| Dinocap - 10 | |||||
| This compound (as formulated) - X |
Experimental Protocols
The following are generalized protocols for preparing stock solutions and incorporating Mancozeb and Dinocap into plant tissue culture media.
Preparation of Fungicide Stock Solutions
Materials:
-
Mancozeb (technical grade powder)
-
Dinocap (technical grade liquid or powder)
-
Sterile distilled water
-
Dimethyl sulfoxide (DMSO) (if needed for dissolving)
-
Sterile filter (0.22 µm)
-
Sterile containers (e.g., flasks, tubes)
-
Analytical balance
-
Magnetic stirrer and stir bar
Protocol:
-
Mancozeb Stock Solution (1 g/L):
-
Weigh 100 mg of Mancozeb powder.
-
In a sterile beaker, add the powder to approximately 80 mL of sterile distilled water.
-
Place on a magnetic stirrer and mix until fully suspended. Mancozeb is not readily soluble in water, so a fine suspension is the goal.
-
Bring the final volume to 100 mL with sterile distilled water.
-
Note: Due to its insolubility, this stock solution should be vigorously agitated before each use to ensure a uniform suspension. It is generally not recommended to filter-sterilize Mancozeb suspensions. It should be added to the medium before autoclaving.
-
-
Dinocap Stock Solution (100 mg/L):
-
Dinocap may require an organic solvent for initial dissolution.
-
Weigh 10 mg of Dinocap.
-
In a sterile container, dissolve the Dinocap in a minimal amount of sterile DMSO (e.g., 1-2 mL).
-
Once dissolved, bring the final volume to 100 mL with sterile distilled water.
-
This stock solution can be filter-sterilized using a 0.22 µm filter.
-
Incorporation into Tissue Culture Medium
Protocol:
-
Prepare the desired plant tissue culture medium (e.g., Murashige and Skoog medium) with all components except the gelling agent.
-
While stirring, add the required volume of the fungicide stock solution to achieve the desired final concentration.
-
Adjust the pH of the medium to the desired level (typically 5.7-5.8).
-
Add the gelling agent (e.g., agar) and heat to dissolve.
-
Dispense the medium into culture vessels.
-
Autoclave the medium at 121°C and 15 psi for 15-20 minutes.
-
For filter-sterilized fungicides (like Dinocap): Prepare and autoclave the medium without the fungicide. Allow the medium to cool to approximately 45-50°C in a laminar flow hood. Add the filter-sterilized fungicide stock solution to the molten medium and swirl to mix before pouring into sterile culture vessels.
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Mechanism of action of Mancozeb on fungal cells.
Caption: Mechanism of action of Dinocap on fungal cells.
Experimental Workflow
References
Application Notes and Protocols for the Analysis of Dikar (Mancozeb and Dinocap) Residues in Soil
These application notes provide detailed methodologies for the quantitative analysis of Dikar residues, a fungicide composed of Mancozeb and Dinocap, in soil samples. The protocols are intended for researchers, scientists, and professionals in drug development and environmental monitoring.
Overview
This compound is a broad-spectrum fungicide and acaricide used in agriculture. Its active ingredients are Mancozeb, a dithiocarbamate fungicide, and Dinocap, a dinitrophenyl crotonate fungicide. Monitoring their residues in soil is crucial for assessing environmental contamination and ensuring food safety. This document outlines two distinct analytical methods: a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for Mancozeb and a Gas Chromatography-Mass Spectrometry (GC-MS) method for Dinocap.
Quantitative Data Summary
The following table summarizes representative quantitative data for Mancozeb and Dinocap residues found in agricultural soil, compiled from various studies.
| Active Ingredient | Matrix | Residue Level (mg/kg) | Analytical Method | Reference |
| Mancozeb | Arable Soil | 0.037 - 1.132 | GC | [1] |
| Dinocap | Spiked Soil | 0.015 - 0.200 | GC-MS | [2][3] |
| Meptyldinocap | Soil | LOQ: 0.01 | LC-MS/MS | [4] |
LOQ: Limit of Quantification
Experimental Protocols
Analysis of Mancozeb Residues in Soil by LC-MS/MS
This protocol is based on the US EPA method for the determination of Mancozeb in soil, which involves a derivatization step to convert the unstable Mancozeb into a more stable compound for analysis.
3.1.1. Sample Preparation and Extraction
-
Weigh 2 g (± 0.05 g) of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 1-2 mL of deionized water to the sample.
-
Add 0.1 g of L-cysteine and 0.5 g of EDTA-4Na (Ethylenediaminetetraacetic acid tetrasodium salt).
-
Fortify with standard solutions if required for recovery studies.
-
Vortex the sample to ensure thorough mixing.
3.1.2. Derivatization
-
Add 10 mL of acetonitrile containing 0.05 M dimethyl sulfate and 0.1 M iodomethane to the sample tube.
-
Seal the tube and vortex thoroughly.
-
This step converts Mancozeb to its methylated form, dimethyl ethylene bisdithiocarbamate (EBDC), which is more stable and amenable to LC-MS/MS analysis.
3.1.3. Sample Cleanup (if necessary)
For complex soil matrices, a dispersive solid-phase extraction (d-SPE) cleanup using a QuEChERS-based approach can be employed to remove interferences.
3.1.4. LC-MS/MS Analysis
-
Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 5 mM ammonium formate with 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient: A suitable gradient to separate the analyte from matrix interferences.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor the specific precursor and product ions for the derivatized Mancozeb (dimethyl-EBDC).
Analysis of Dinocap Residues in Soil by GC-MS
This protocol outlines a method for the determination of Dinocap in soil using Gas Chromatography-Mass Spectrometry.
3.2.1. Sample Preparation and Extraction
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of dichloromethane.
-
Shake vigorously for 5 minutes to extract the Dinocap residues.
-
Centrifuge the sample to separate the organic layer.
-
Carefully transfer the dichloromethane supernatant to a clean tube.
3.2.2. Sample Cleanup
-
The extract can be cleaned up using Solid Phase Extraction (SPE) with a suitable sorbent to remove co-extracted matrix components that may interfere with the GC-MS analysis.
3.2.3. GC-MS Analysis
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Column: A capillary column suitable for pesticide analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: Set to a temperature that ensures efficient volatilization without thermal degradation of Dinocap.
-
Oven Temperature Program: A programmed temperature ramp to achieve good chromatographic separation of Dinocap isomers.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for Dinocap to enhance sensitivity and selectivity.
An alternative approach involves a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by alkaline hydrolysis to convert Dinocap isomers to their corresponding phenols, which are then analyzed by LC-MS/MS[1].
Visualizations
Experimental Workflow for Mancozeb Analysis
Caption: Workflow for the analysis of Mancozeb residues in soil.
Experimental Workflow for Dinocap Analysis
Caption: Workflow for the analysis of Dinocap residues in soil.
References
Application Notes and Protocols for the HPLC Analysis of Dikar (Mancozeb and Dinocap)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dikar is a broad-spectrum fungicide and miticide composed of two active ingredients: Mancozeb (72%) and Dinocap (4.7%).[1] Accurate quantification of these active ingredients is crucial for quality control, formulation development, and stability studies. This document provides a detailed high-performance liquid chromatography (HPLC) method for the simultaneous analysis of Mancozeb and Dinocap in technical materials and formulated products. The method is designed to be stability-indicating, capable of separating the active ingredients from their degradation products.
Mancozeb , a manganese-zinc salt of ethylene-bis-dithiocarbamate, is a polymeric compound that is challenging to analyze directly by HPLC due to its poor solubility. Therefore, a derivatization step is employed to convert it into a monomeric, more soluble form suitable for chromatographic analysis.
Dinocap is a mixture of dinitrooctylphenyl crotonate isomers. It is more amenable to direct HPLC analysis. This method allows for the separation and quantification of the isomeric group.
Signaling Pathway and Mode of Action
Mancozeb and Dinocap act on different cellular pathways to exert their fungicidal effects. Mancozeb has a multi-site inhibitory action, primarily targeting sulfhydryl groups of amino acids and enzymes, which disrupts various metabolic processes within the fungal cell. Dinocap uncouples oxidative phosphorylation, interfering with the production of ATP, the cell's primary energy currency.
Caption: Conceptual signaling pathways for the fungicidal action of Mancozeb and Dinocap.
Experimental Protocols
Materials and Reagents
-
Mancozeb reference standard
-
Dinocap reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Ethyl iodide (for derivatization)
-
Trifluoroacetic acid (TFA)
-
Disodium ethylenediaminetetraacetate (EDTA)
-
Sodium hydroxide
-
Hydrochloric acid
-
Hydrogen peroxide (30%)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
-
Instrument: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% TFA in water
-
B: Acetonitrile:Methanol (90:10, v/v)
-
-
Gradient Elution:
Time (min) % A % B 0.0 60 40 15.0 20 80 20.0 20 80 22.0 60 40 | 25.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelengths: 245 nm for Dinocap and 272 nm for derivatized Mancozeb.[2][3][4]
Standard Solution Preparation
Dinocap Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Dinocap reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
Mancozeb Stock Solution (1000 µg/mL as derivatized form): Accurately weigh about 25 mg of Mancozeb reference standard into a 25 mL volumetric flask. Add 10 mL of 0.1 M EDTA solution and sonicate for 15 minutes to dissolve. This solution will be used for the derivatization procedure.
Working Standard Solution (100 µg/mL Dinocap, 100 µg/mL Mancozeb):
-
Pipette 2.5 mL of the Dinocap stock solution into a 25 mL volumetric flask.
-
Take a 2.5 mL aliquot of the Mancozeb stock solution for derivatization as described in section 3.4.1.
-
After derivatization and quenching, quantitatively transfer the derivatized Mancozeb solution to the 25 mL volumetric flask containing the diluted Dinocap.
-
Dilute to volume with the mobile phase (initial conditions: 60% A, 40% B).
Sample Preparation and Derivatization
The derivatization of Mancozeb with ethyl iodide is necessary for its analysis by HPLC.[3]
-
To the Mancozeb solution (stock or sample extract), add a 1.5-fold molar excess of ethyl iodide.
-
Adjust the pH to approximately 9.0 with 0.1 M sodium hydroxide.
-
Heat the mixture at 60 °C for 30 minutes in a sealed vial.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a small amount of sodium thiosulfate solution (1 M) to remove excess ethyl iodide.
-
The resulting solution contains the ethylated derivative of the ethylene-bis-dithiocarbamate, which is soluble and suitable for HPLC analysis.
-
Accurately weigh a quantity of the this compound formulation equivalent to approximately 25 mg of Mancozeb into a 25 mL volumetric flask.
-
Add 10 mL of 0.1 M EDTA solution and sonicate for 15 minutes to dissolve the Mancozeb.
-
Add 10 mL of acetonitrile and sonicate for another 15 minutes to dissolve the Dinocap.
-
Dilute to volume with a 50:50 mixture of 0.1 M EDTA and acetonitrile.
-
Centrifuge a portion of this solution at 4000 rpm for 10 minutes.
-
Take an aliquot of the supernatant for the Mancozeb derivatization as described in section 3.4.1.
-
After derivatization and quenching, filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation Parameters
The developed method should be validated according to ICH guidelines, including the parameters summarized in the table below.
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Precision (RSD%) | Repeatability (Intra-day) ≤ 2.0%; Intermediate Precision (Inter-day) ≤ 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank, placebo, and degradation products at the retention times of the analytes. |
| Robustness | Insignificant changes in results with small variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). |
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[4][5] The sample solutions are subjected to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.
After exposure, the samples are prepared and analyzed as described above. The peak purity of the Mancozeb and Dinocap peaks should be assessed using the PDA detector to ensure they are free from co-eluting degradation products.
Experimental Workflow
The overall workflow for the analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for the HPLC analysis of this compound.
Data Presentation
The quantitative data obtained from the method validation and sample analysis should be presented in clear and concise tables for easy comparison.
Table 1: System Suitability Parameters
| Parameter | Mancozeb (derivatized) | Dinocap | Acceptance Criteria |
| Retention Time (min) | e.g., 5.8 | e.g., 12.3 | Report |
| Tailing Factor | e.g., 1.1 | e.g., 1.2 | ≤ 2.0 |
| Theoretical Plates | e.g., >5000 | e.g., >8000 | > 2000 |
| Resolution | - | e.g., > 10 | > 2.0 |
Table 2: Linearity Data
| Analyte | Concentration Range (µg/mL) | Slope | Intercept | Correlation Coefficient (r²) |
| Mancozeb (derivatized) | e.g., 10 - 150 | e.g., 45000 | e.g., 1200 | e.g., 0.9995 |
| Dinocap | e.g., 10 - 150 | e.g., 65000 | e.g., 950 | e.g., 0.9998 |
Table 3: Precision and Accuracy Data
| Analyte | Concentration (µg/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (% Recovery) |
| Mancozeb (derivatized) | 50 | e.g., 0.8 | e.g., 1.2 | e.g., 99.5 |
| 100 | e.g., 0.6 | e.g., 1.0 | e.g., 100.2 | |
| 150 | e.g., 0.7 | e.g., 1.1 | e.g., 99.8 | |
| Dinocap | 50 | e.g., 0.5 | e.g., 0.9 | e.g., 100.5 |
| 100 | e.g., 0.4 | e.g., 0.8 | e.g., 101.1 | |
| 150 | e.g., 0.6 | e.g., 1.0 | e.g., 100.8 |
Table 4: Summary of Forced Degradation Studies
| Stress Condition | % Degradation of Mancozeb | % Degradation of Dinocap | Peak Purity |
| Acidic Hydrolysis | e.g., 15.2 | e.g., 12.5 | Pass |
| Basic Hydrolysis | e.g., 25.8 | e.g., 20.1 | Pass |
| Oxidative Degradation | e.g., 18.5 | e.g., 14.3 | Pass |
| Thermal Degradation | e.g., 8.1 | e.g., 5.6 | Pass |
| Photolytic Degradation | e.g., 10.3 | e.g., 9.2 | Pass |
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the simultaneous quantification of Mancozeb (after derivatization) and Dinocap in the fungicide formulation this compound. The method is stability-indicating and can be used for routine quality control analysis and stability testing of this compound products. Adherence to the detailed protocols and validation procedures will ensure accurate and reproducible results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. A novel validated simple derivatization liquid chromatographic method with diode array detection for the simultaneous determination of mancozeb, azoxystrobin and difenoconazole in pesticide dosage form - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Analysis of Dithiocarbamate Fungicides in Vegetable Matrices Using HPLC-UV Followed by Atomic Absorption Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
Troubleshooting & Optimization
Technical Support Center: Dikar Fungicide Degradation and Stability in Solution
Welcome to the technical support center for Dikar fungicide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation and stability of this compound in solution. This compound is a combination fungicide containing two active ingredients: Mancozeb, a dithiocarbamate, and Dinocap, a dinitrophenol. Understanding their stability and degradation pathways is crucial for experimental design, data interpretation, and accurate residue analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the degradation of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, and exposure to light. Both active ingredients, Mancozeb and Dinocap, are susceptible to degradation under certain conditions. Mancozeb is particularly unstable in aqueous solutions, with its degradation being significantly affected by pH and temperature. Dinocap is also sensitive to pH and temperature, and both compounds can undergo photodegradation when exposed to light.
Q2: What are the main degradation products of this compound's active ingredients?
A2: The degradation of this compound involves the breakdown of its two active ingredients:
-
Mancozeb degrades into several products, with the most notable being ethylenethiourea (ETU), which is of toxicological concern. Other degradation products include ethylenebisisothiocyanate sulfide (EBIS) and ethyleneurea (EU).
-
Dinocap , which is a mixture of isomers, primarily hydrolyzes to form its corresponding phenol, 2,4-dinitro-6-octylphenol (DNOP). Further degradation of the octyl side chain can also occur.
Q3: How can I prepare a stable stock solution of this compound for my experiments?
A3: Due to the inherent instability of both mancozeb and dinocap, especially in aqueous and certain organic solvents, preparing and storing stock solutions requires care. For short-term use, prepare fresh solutions in a suitable, dry, and aprotic organic solvent. To minimize hydrolysis and photolysis, it is recommended to acidify solutions when using solvents like acetonitrile and to store them in a cool, dark place. For long-term studies, it is advisable to prepare fresh solutions for each experiment to ensure accurate concentrations.
Q4: Are there known interactions between mancozeb and dinocap in a mixed formulation like this compound that might affect their stability?
A4: While data on the direct interaction between mancozeb and dinocap in a formulated product like this compound is limited in publicly available literature, it is a common practice in agriculture to tank-mix different pesticides. The compatibility of these mixtures can be influenced by the formulation type, water pH, and the presence of other adjuvants. Chemical incompatibilities can sometimes lead to increased degradation or phytotoxicity. Therefore, it is crucial to assess the stability of the specific this compound formulation under your experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis and stability testing of this compound fungicide and its active ingredients.
Problem 1: Rapid degradation of this compound in my prepared solution.
-
Possible Cause: The solvent and pH of your solution may be promoting hydrolysis. Mancozeb is particularly unstable in aqueous solutions, and its degradation is accelerated at both acidic and alkaline pH. Dinocap is also susceptible to hydrolysis, especially under alkaline conditions.
-
Solution:
-
Prepare solutions in a dry, aprotic organic solvent if possible.
-
If an aqueous solution is necessary, use a buffered solution at a pH where the components are most stable (for mancozeb, stability is slightly better at neutral pH, while dinocap is more stable under acidic conditions). However, given the opposing stability profiles, a compromise pH or frequent solution preparation is necessary.
-
Prepare solutions fresh before each experiment.
-
Store solutions in the dark and at low temperatures (e.g., 4°C) to slow down degradation.
-
Problem 2: Inconsistent analytical results for Mancozeb.
-
Possible Cause: Mancozeb is notoriously difficult to analyze directly due to its polymeric nature and low solubility in common organic solvents. Analysis is often performed by degrading mancozeb to carbon disulfide (CS₂) and quantifying the CS₂. This indirect method can be prone to variability.
-
Solution:
-
Ensure your derivatization method to CS₂ is well-validated and consistently applied.
-
Use a validated analytical method specifically for dithiocarbamates.
-
Consider using a stable isotope dilution assay for more accurate quantification, if available.
-
Be aware of potential interferences from other dithiocarbamate fungicides if they could be present in your samples.
-
Problem 3: Seeing unexpected peaks in the chromatogram when analyzing Dinocap.
-
Possible Cause: Dinocap is a mixture of isomers, which can sometimes be partially separated during chromatography, leading to multiple peaks. Additionally, degradation products, such as 2,4-dinitro-6-octylphenol (DNOP), may be present in your standard or form during sample preparation or analysis. Thermal degradation can also occur in the GC inlet.
-
Solution:
-
Obtain a well-characterized reference standard for dinocap to understand its isomeric composition.
-
Analyze a standard of the primary degradation product, DNOP, to confirm its retention time.
-
To minimize thermal degradation, use a lower GC inlet temperature or consider using LC-MS/MS for analysis.
-
If using LC-MS/MS, be aware that isomers may still co-elute, and fragmentation patterns can be used for identification.
-
Problem 4: Poor recovery of this compound components during sample extraction.
-
Possible Cause: The extraction solvent may not be optimal for both mancozeb and dinocap. Additionally, degradation can occur during the extraction process if conditions are not controlled. Matrix effects from complex samples can also suppress the analytical signal.
-
Solution:
-
Optimize your extraction solvent system to ensure good solubility for both active ingredients.
-
Keep extraction times short and temperatures low to minimize degradation.
-
Perform recovery experiments by spiking a blank matrix with a known concentration of your analytes to assess the efficiency of your extraction method.
-
To mitigate matrix effects, use matrix-matched calibration standards or a standard addition method for quantification.
-
Data on Degradation and Stability
The following tables summarize the available quantitative data on the degradation and stability of Mancozeb and Dinocap.
Table 1: Hydrolytic Degradation of Mancozeb
| pH | Temperature (°C) | Half-life (t₁/₂) | Reference |
| 5 | Ambient | < 1 day | [1] |
| 7 | Ambient | 17 hours | [2] |
| 9 | Ambient | 34 hours | [2] |
Table 2: Hydrolytic Degradation of Dinocap
| pH | Temperature (°C) | Half-life (t₁/₂) | Reference |
| 4 | 20 | 280 days | [3] |
| 4 | 30 | 73 days | [3] |
| 5 | 25 | 229 days | |
| 7 | 25 | 56 days | [4] |
| 9 | 20 | 6.5 days | |
| 9 | 25 | 17 hours | |
| 9 | 30 | 1.7 days |
Experimental Protocols
Protocol 1: Hydrolysis Study (Adapted from OECD Guideline 111)
This protocol outlines a procedure to determine the rate of hydrolysis of this compound's active ingredients as a function of pH.
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Preparation of Test Solution: Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent. The final concentration of the active ingredients in the test vessels should not exceed half of their water solubility.
-
Incubation:
-
Add a small aliquot of the stock solution to the buffer solutions in sterile, sealed test vessels.
-
Incubate the test vessels in the dark at a constant temperature (e.g., 25°C).
-
-
Sampling: At appropriate time intervals, withdraw samples from the test vessels. The sampling frequency should be sufficient to define the degradation curve (e.g., 0, 2, 6, 24, 48, 96, and 168 hours).
-
Analysis:
-
Immediately after sampling, analyze the concentration of mancozeb (or its degradation product) and dinocap and its primary degradation product (DNOP) using a validated analytical method (e.g., LC-MS/MS or GC-MS).
-
Quench any further degradation if necessary by adding a suitable reagent or by freezing the sample.
-
-
Data Analysis:
-
Plot the concentration of each active ingredient against time.
-
Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t₁/₂) at each pH.
-
Protocol 2: Photolysis Study (General Approach)
This protocol provides a general procedure for assessing the photodegradation of this compound in an aqueous solution.
-
Preparation of Test Solution: Prepare an aqueous solution of this compound in a buffer at a relevant pH (e.g., pH 7) in quartz tubes.
-
Light Exposure:
-
Expose the quartz tubes to a light source that simulates natural sunlight (e.g., a xenon arc lamp).
-
Maintain a constant temperature during the experiment.
-
Prepare dark controls by wrapping identical tubes in aluminum foil and placing them alongside the irradiated samples.
-
-
Sampling: At selected time points, collect samples from both the irradiated and dark control tubes.
-
Analysis: Analyze the concentration of the parent compounds and their potential photoproducts using a validated analytical method.
-
Data Analysis:
-
Compare the degradation rates in the light-exposed and dark control samples to determine the extent of photodegradation.
-
Calculate the photodegradation quantum yield and half-life.
-
Visualizations
References
- 1. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 2. plantpathology.mgcafe.uky.edu [plantpathology.mgcafe.uky.edu]
- 3. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 4. Development and Validation of a Simultaneous Analytical Method for 5 Residual Pesticides in Agricultural Products using GC-MS/MS [agris.fao.org]
How to prevent precipitation of Dikar in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the precipitation of Compound X (Dikar) in experimental media.
Troubleshooting Guide
Our scientists have developed this guide to address common issues leading to the precipitation of Compound X (this compound) during your experiments.
Q1: I observed precipitation of Compound X (this compound) immediately after adding it to my cell culture medium. What could be the cause?
A1: Immediate precipitation upon addition to aqueous media is often a sign of low aqueous solubility of the compound. This can be influenced by several factors:
-
Concentration: The concentration of Compound X (this compound) may have exceeded its solubility limit in the specific medium used.
-
Solvent Shock: If Compound X (this compound) was dissolved in a water-miscible organic solvent (like DMSO or ethanol) for stock preparation, the rapid dilution into the aqueous medium can cause the compound to crash out of solution. This phenomenon is known as "solvent shock."
-
Media Composition: The pH, ionic strength, and presence of proteins (like serum) in your cell culture medium can all affect the solubility of Compound X (this compound).
Q2: How can I prevent the initial precipitation of Compound X (this compound)?
A2: To prevent initial precipitation, consider the following strategies:
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Optimize Stock Concentration: Prepare a more diluted stock solution of Compound X (this compound) in an appropriate organic solvent.
-
Stepwise Dilution: Instead of adding the stock solution directly to the full volume of media, perform a stepwise dilution. First, dilute the stock in a smaller volume of media and then add this intermediate dilution to the final volume.
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Pre-warming the Media: Gently warming the media to the experimental temperature (e.g., 37°C) before adding Compound X (this compound) can sometimes improve solubility.
-
pH Adjustment: If the solubility of Compound X (this compound) is pH-dependent, adjusting the pH of the media (while ensuring it remains within a physiologically acceptable range for your cells) may help.
Q3: My solution of Compound X (this compound) was initially clear, but I noticed precipitation after some time. What causes this delayed precipitation?
A3: Delayed precipitation can be due to several factors related to the stability of your compound in the experimental media:
-
Metastable Supersaturation: Initially, you may have created a supersaturated solution that is thermodynamically unstable. Over time, the compound will begin to crystallize or precipitate out of solution.
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Temperature Fluctuations: Changes in temperature, such as moving the media from a warm incubator to a cooler environment, can decrease the solubility of Compound X (this compound) and lead to precipitation.
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Interaction with Media Components: Compound X (this compound) may be interacting with components in the media over time, leading to the formation of insoluble complexes.
-
Degradation: The compound might be degrading into less soluble byproducts.
Q4: What methods can I use to improve the long-term stability of Compound X (this compound) in my media?
A4: To enhance the long-term stability and prevent delayed precipitation, you can try the following:
-
Use of Solubilizing Agents: Incorporating excipients such as cyclodextrins or surfactants (e.g., Tween® 80, Pluronic® F-68) at low, cell-compatible concentrations can help to maintain the solubility of hydrophobic compounds.
-
Formulation with Co-solvents: For in vitro assays, using a small percentage of a co-solvent (e.g., DMSO, ethanol) in the final media volume (typically ≤0.5%) can help keep the compound in solution. However, it is crucial to have a vehicle control to account for any effects of the solvent on your cells.
-
Regular Agitation: Gentle agitation of the media can sometimes help to keep the compound dispersed and prevent localized concentration increases that can lead to precipitation.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for preparing a stock solution of Compound X (this compound)?
A: For a poorly water-soluble compound like Compound X (this compound), a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol is typically recommended for preparing a concentrated stock solution. Always check the compound's data sheet for any specific solvent recommendations.
Q: What is the maximum recommended final concentration of organic solvent (e.g., DMSO) in the cell culture medium?
A: The final concentration of organic solvents like DMSO in cell culture media should be kept as low as possible to avoid cellular toxicity. A final concentration of 0.1% to 0.5% is generally considered acceptable for most cell lines, but it is essential to determine the tolerance of your specific cell line with a vehicle control experiment.
Q: Can I filter my media after adding Compound X (this compound) to remove the precipitate?
A: Filtering the media after precipitation has occurred will remove the precipitated compound, leading to an unknown and lower final concentration of your active compound in the media. This will affect the accuracy and reproducibility of your experimental results. It is better to address the root cause of the precipitation.
Q: How can I determine the solubility of Compound X (this compound) in my specific cell culture medium?
A: You can perform a solubility assessment experiment. This typically involves preparing a series of dilutions of Compound X (this compound) in your medium, incubating them under your experimental conditions, and then visually or instrumentally (e.g., using nephelometry or UV-Vis spectroscopy) assessing the concentration at which precipitation occurs.
Quantitative Data Summary
The following table provides hypothetical data to illustrate how different formulation strategies might affect the solubility and stability of Compound X (this compound) in a standard cell culture medium (e.g., DMEM with 10% FBS).
| Formulation Strategy | Final Solvent Conc. | Initial Solubility (µM) | Stability (Time to Precipitate) |
| Direct Dilution in Media | 0.1% DMSO | 5 | < 1 hour |
| Stepwise Dilution | 0.1% DMSO | 10 | 4 hours |
| With 0.01% Pluronic® F-68 | 0.1% DMSO | 25 | > 24 hours |
| With 1 mM HP-β-Cyclodextrin | 0.1% DMSO | 50 | > 48 hours |
Experimental Protocol: Kinetic Solubility Assay
This protocol describes a general method to determine the kinetic solubility of a compound like Compound X (this compound) in a specific experimental medium.
1. Materials:
-
Compound X (this compound)
-
Dimethyl sulfoxide (DMSO)
-
Experimental medium (e.g., DMEM + 10% FBS)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance or turbidity
2. Method:
-
Prepare a concentrated stock solution of Compound X (this compound) in DMSO (e.g., 10 mM).
-
Create a serial dilution of the stock solution in DMSO in a separate 96-well plate (e.g., from 10 mM down to 0.1 mM).
-
Add the experimental medium to the wells of the clear-bottom 96-well plate.
-
Transfer a small volume (e.g., 1-2 µL) of each DMSO dilution of Compound X (this compound) to the corresponding wells of the plate containing the medium. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.
-
Mix the plate gently on a plate shaker for a few minutes.
-
Measure the initial absorbance or turbidity of each well at a suitable wavelength (e.g., 620 nm) using a plate reader.
-
Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Measure the absorbance or turbidity at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Determine the kinetic solubility as the highest concentration of Compound X (this compound) that does not show a significant increase in absorbance/turbidity over the time course of the experiment compared to the vehicle control.
Visualization
Caption: Troubleshooting workflow for this compound precipitation.
Technical Support Center: Overcoming Solubility Challenges with Dikar
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dikar. This compound is a fungicide and miticide containing the active ingredients Mancozeb (72%) and Dinocap (4.7%) . The poor solubility of these components, particularly Mancozeb, can present significant challenges in experimental settings. This guide offers practical solutions and detailed protocols to overcome these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve?
This compound is a wettable powder formulation containing Mancozeb and Dinocap. The primary challenge to its solubility stems from Mancozeb, a polymeric complex of manganese and zinc salts of ethylenebisdithiocarbamate. This polymeric nature makes it practically insoluble in water and most common organic solvents. Dinocap, a mixture of dinitrophenyl crotonate isomers, is also poorly soluble in water but shows good solubility in many organic solvents.
Q2: What are the active ingredients in this compound and their key solubility properties?
The active ingredients are Mancozeb and Dinocap. Their solubility characteristics are summarized below.
| Property | Mancozeb | Dinocap |
| Chemical Nature | Polymeric complex of manganese and zinc with ethylenebisdithiocarbamate | Mixture of 2,4-dinitro-6-octylphenyl crotonates and 2,6-dinitro-4-octylphenyl crotonates |
| Appearance | Grayish-yellow powder[1] | Dark, reddish-brown oily liquid[2][3] |
| Water Solubility | 6.2 mg/L (ppm) at pH 7.5 and 25°C[4] | <0.1 mg/L (practically insoluble)[3] |
| Organic Solvent Solubility | Practically insoluble in most organic solvents[1][5][6] | Soluble in most organic solvents (e.g., acetone, methanol, heptane)[2] |
| Stability | Unstable in acidic and alkaline solutions; degrades to ethylenethiourea (ETU)[1][7] | Sensitive to pH and temperature; hydrolysis is faster at higher pH and temperature[8] |
Q3: Can I dissolve this compound directly in water for my experiments?
Directly dissolving this compound in water to achieve a true solution for most laboratory experiments is not feasible due to the extremely low water solubility of both Mancozeb and Dinocap. For agricultural purposes, this compound is used as a suspension in water. However, for in vitro or in vivo studies requiring a homogenous solution, this is not a suitable approach.
Q4: Are there any recommended solvents for preparing stock solutions of this compound's active ingredients?
Yes, but it is recommended to work with the individual active ingredients (Mancozeb and Dinocap) if possible, as their differing solubilities make finding a common solvent for the this compound mixture challenging.
-
For Dinocap: Acetone, methanol, or other common organic solvents can be used to prepare stock solutions[2].
-
For Mancozeb: Due to its polymeric nature, it is practically insoluble in most organic solvents[1][5]. However, it can be dissolved in solutions containing strong chelating agents.
Troubleshooting Guide: Step-by-Step Protocols
This section provides detailed methodologies for solubilizing the active components of this compound for experimental use.
Protocol 1: Solubilizing Dinocap using Organic Solvents
This protocol is suitable for preparing a stock solution of Dinocap for use in various biological assays.
Objective: To prepare a clear, homogenous stock solution of Dinocap.
Materials:
-
Dinocap (analytical grade)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of Dinocap in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to the tube. A starting concentration of 10-50 mg/mL is recommended.
-
Vortex the mixture vigorously for 1-2 minutes until the Dinocap is completely dissolved. Gentle warming (to 37°C) may be applied to aid dissolution, but be mindful of potential degradation at higher temperatures.
-
Visually inspect the solution to ensure no particulate matter remains.
-
Store the stock solution at -20°C, protected from light.
Workflow for Dinocap Solubilization:
Caption: Workflow for dissolving Dinocap in DMSO.
Protocol 2: Solubilizing Mancozeb using a Chelating Agent
This protocol describes a method to solubilize Mancozeb by forming a complex with a chelating agent. This is necessary due to its insolubility in water and common organic solvents.
Objective: To prepare a stock solution of Mancozeb using a chelating agent.
Materials:
-
Mancozeb (analytical grade)
-
Ethylenediaminetetraacetic acid (EDTA), disodium salt
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a stock solution of 0.5 M EDTA in deionized water. Adjust the pH to 8.0 with NaOH to ensure the EDTA is fully dissolved.
-
Weigh the desired amount of Mancozeb.
-
In a separate beaker, add the weighed Mancozeb to a volume of the 0.5 M EDTA solution.
-
Place the beaker on a magnetic stirrer and stir at room temperature. The dissolution may be slow and can take several hours.
-
Once dissolved, the solution can be further diluted with an appropriate buffer for your experiment. Note that the stability of the Mancozeb-EDTA complex in your specific experimental medium should be validated.
Signaling Pathway Analogy for Mancozeb Solubilization:
Caption: Chelation of Mancozeb by EDTA for solubilization.
Logical Relationship for Solvent Selection
The choice of solvent is critical and depends on the specific active ingredient you are targeting within the this compound mixture.
Caption: Decision tree for solvent selection.
Disclaimer: These protocols are intended as a starting point for researchers. Optimization may be required based on the specific experimental conditions and requirements. Always handle these chemicals with appropriate personal protective equipment in a well-ventilated area. The registration of this compound has been canceled in some regions; ensure its use is compliant with local regulations.
References
- 1. EXTOXNET PIP - MANCOZEB [extoxnet.orst.edu]
- 2. Dinocap | C18H28N2O6 | CID 156614068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EXTOXNET PIP - DINOCAP [extoxnet.orst.edu]
- 4. Agrichemical Pesticide Fungicide Mancozeb 80%Wp - Mancozeb and Fungicide [hbhontai.en.made-in-china.com]
- 5. Mancozeb [agrocarechem.com]
- 6. Mancozeb | C8H12MnN4S8Zn | CID 3034368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fungiresistance.com [fungiresistance.com]
- 8. Dinocap (Ref: ENT 24727) [sitem.herts.ac.uk]
Technical Support Center: Dikar Fungicide-Miticide
Disclaimer: Dikar is a commercial-grade agricultural fungicide-miticide and is not manufactured for sterile laboratory use. The information provided here is intended for researchers and scientists who may be using this product for experimental purposes in a controlled laboratory setting. This guide is based on the technical specifications of the active ingredients and general laboratory best practices for handling non-sterile, wettable powders. Always handle this compound with appropriate personal protective equipment (PPE), including gloves, eye protection, and a mask to avoid inhalation of the powder. The U.S. EPA registration for this compound was canceled on April 11, 1992.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its active ingredients?
This compound is a wettable powder fungicide and miticide.[1] Its primary active ingredients are Mancozeb (72%) and Dinocap (4.7%).[1][2] It is designed to be mixed with water to form a suspension for agricultural applications.
Q2: I'm trying to make a stock solution of this compound, but it won't dissolve. Why?
This compound is a wettable powder, not a soluble powder. Its active ingredients have very low solubility in water. Mancozeb's water solubility is approximately 6 mg/L, and it is practically insoluble in most organic solvents.[3] Dinocap is also practically insoluble in water.[4] Therefore, you will be preparing a stock suspension, not a true solution. This means fine particles of the powder are dispersed in the liquid, not dissolved. It is critical to maintain a homogenous suspension through constant agitation when taking subsamples for your experiments.
Q3: My this compound suspension looks cloudy and has particles at the bottom. Is it contaminated?
This is the expected appearance of a this compound suspension. The cloudiness is due to the suspended particles of the wettable powder. Sedimentation will occur if the suspension is left to stand. This is not necessarily a sign of contamination, but rather the nature of the product. However, microbial contamination can also cause cloudiness.
Q4: What are the signs of microbial contamination in my this compound stock suspension?
Signs of microbial contamination can include:
-
Unusual odors: A foul or "funky" smell can indicate bacterial growth.
-
Clumping or stringy growth: Fungal contamination may appear as filamentous structures or clumps.
-
Unexpected color changes in media: If you add the this compound suspension to a growth medium with a pH indicator, a rapid color change may suggest microbial metabolism.
Q5: How can I minimize microbial contamination when preparing my this compound stock suspension?
Since this compound is not a sterile product, you cannot eliminate all microbes, but you can minimize additional contamination by:
-
Using sterile water or a sterile buffer as your solvent.
-
Preparing the suspension in a laminar flow hood.
-
Using sterile labware (flasks, stir bars, etc.).
-
Filter-sterilizing your base solvent before adding the this compound powder. Note: You cannot filter-sterilize the final suspension as the filter will remove the active ingredient particles.
Q6: How should I store my this compound stock suspension?
For short-term storage (days to weeks), a stock suspension of Mancozeb in DMSO can be stored at 0 - 4°C. For long-term storage (months), it should be kept at -20°C.[5] While this compound is a powder formulation, applying similar principles, it is advisable to store the suspension in the dark at 4°C for short periods. Since Mancozeb degrades in water with a half-life of 1 to 2 days, it is highly recommended to prepare fresh suspensions for each experiment.[3]
This compound and its Active Ingredients: A Summary
| Property | Mancozeb | Dinocap | This compound Formulation |
| CAS Number | 8018-01-7[3] | 39300-45-3[4] | N/A |
| Appearance | Grayish-yellow powder[3] | Liquid[4] | Wettable Powder |
| Composition | C₈H₁₂MnN₄S₈Zn[5] | Mixture of dinitrooctylphenyl crotonate isomers[6] | 72% Mancozeb, 4.7% Dinocap[1][2] |
| Water Solubility | ~6 mg/L (practically insoluble)[3] | Practically insoluble[4] | Forms a suspension |
| Other Solubilities | Soluble in DMSO[5][7] | Slightly soluble in Chloroform and Methanol[4] | N/A |
| Stability | Decomposes at 192°C[3]; Half-life in water is 1-2 days[3] | Stable at -20°C[4] | N/A |
Experimental Protocols
Protocol for Preparing a this compound Stock Suspension (e.g., 10 mg/mL)
This protocol provides a method for preparing a stock suspension for experimental use, prioritizing homogeneity and minimizing contamination.
Materials:
-
This compound Wettable Powder Fungicide-Miticide
-
Sterile, purified water (e.g., deionized, distilled)
-
Sterile magnetic stir bar
-
Sterile volumetric flask or graduated cylinder
-
Sterile media bottle or flask for storage
-
Analytical balance
-
Laminar flow hood
-
Magnetic stir plate
Procedure:
-
Work in a laminar flow hood. This will reduce the introduction of airborne microbial contaminants.
-
Weigh the this compound powder. Carefully weigh the desired amount of this compound powder using an analytical balance. For a 10 mg/mL suspension in 100 mL, you would weigh 1.0 g of this compound.
-
Add powder to the sterile flask. Transfer the weighed powder into a sterile flask containing a sterile magnetic stir bar.
-
Add a small amount of sterile water. Add a small volume (e.g., 10-20 mL) of sterile water to the powder to create a paste. This helps to wet the powder and prevent clumping.
-
Bring to final volume. Slowly add sterile water to reach the final desired volume while the flask is on a magnetic stir plate set to a moderate speed.
-
Mix thoroughly. Allow the suspension to mix for at least 15-30 minutes to ensure the particles are well-dispersed.
-
Store appropriately. Transfer the suspension to a sterile, clearly labeled storage bottle. Store at 4°C and use within 1-2 days for best results.
-
Homogenize before use. Before taking any subsamples for your experiments, ensure the suspension is thoroughly mixed by placing it on a stir plate or vortexing, as the particles will settle over time.
Visualizations
References
Optimizing Dikar Concentration for Minimal Phytotoxicity: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on optimizing the use of Dikar, a fungicide containing Mancozeb and Dinocap, to minimize phytotoxicity in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to ensure the efficacy of your research while maintaining plant health.
Quick-Reference Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Leaf yellowing, browning, or scorching | - High this compound concentration- Application in high temperatures or slow drying conditions- Uneven spray coverage | - Reduce this compound concentration in subsequent trials.- Apply during cooler parts of the day and ensure good air circulation.- Calibrate sprayer for a fine, even mist. |
| Stunted growth or reduced vigor | - Repeated applications at short intervals- this compound concentration too high for the specific plant species or cultivar | - Increase the interval between applications.- Conduct a dose-response experiment to determine the optimal concentration for your plant material. |
| Poor germination or seedling survival | - High concentration of this compound used as a seed treatment or soil drench | - Lower the concentration for seed treatments.- Test on a small batch of seeds before large-scale application. |
| Leaf spotting or necrosis | - Incompatibility with other tank-mixed chemicals (e.g., oils, lime sulfur) | - Avoid tank-mixing this compound with oils or lime sulfur.[1] A compatibility jar test is recommended before mixing with other pesticides. |
| White residue on leaves | - High application volume of wettable powder formulation | - Use a spreader-sticker adjuvant to improve coverage and reduce visible residue. |
Frequently Asked Questions (FAQs)
Q1: What are the active ingredients in this compound and how do they work?
A1: this compound is a fungicide with two active ingredients: Mancozeb and Dinocap.[1][2][3]
-
Mancozeb is a multi-site contact fungicide from the dithiocarbamate class.[3] It works by inactivating the sulfhydryl groups of amino acids and enzymes within fungal cells, which disrupts lipid metabolism, respiration, and energy production.[3]
-
Dinocap is a dinitrophenol fungicide that primarily acts as a contact fungicide with some acaricidal (mite-killing) properties. Its exact mechanism of action on plant cells is not fully elucidated, but studies have shown it can induce mitotic abnormalities in plant cells.
Q2: What are the typical symptoms of this compound-induced phytotoxicity?
A2: Phytotoxicity symptoms can vary depending on the plant species, concentration, and environmental conditions. Common symptoms include chlorosis (yellowing of leaves), necrosis (browning or death of tissue), leaf scorching, stunting of growth, and reduced germination or seedling survival.
Q3: What environmental conditions increase the risk of phytotoxicity?
A3: High temperatures (above 27°C), slow drying conditions, and high humidity can increase the absorption of this compound and the risk of phytotoxicity.[1] It is advisable to apply this compound during cooler, drier parts of the day.
Q4: Can I tank-mix this compound with other pesticides?
A4: this compound is incompatible with certain chemicals. Do not mix this compound with oils or lime sulfur, as this can cause injury to plants.[1] When considering a tank mix with other pesticides, it is always recommended to perform a jar test to check for physical compatibility before application.
Q5: Is there a recommended waiting period between oil applications and this compound?
A5: Yes, do not use this compound within 7 days before or after an oil application to avoid phytotoxicity.[1]
Quantitative Data on Phytotoxicity
The following tables summarize data from studies on the phytotoxic effects of Mancozeb and Dinocap on Allium cepa (onion), which can serve as a reference point for understanding potential dose-dependent phytotoxicity.
Table 1: Phytotoxicity of Mancozeb on Allium cepa
| Mancozeb Concentration (ppm) | Germination (%) | Survival (%) | Root Length (cm) | Shoot Length (cm) | Phytotoxicity (%) |
| 0 (Control) | 100 | 100 | 16.66 | 18.00 | 0 |
| 10 | 91.67 | 86.67 | 10.11 | 12.33 | 39.31 |
| 30 | 88.33 | 83.33 | 7.24 | 12.66 | 56.54 |
| 50 | 75.00 | 66.67 | 5.58 | 10.33 | 68.91 |
| 88 (LC50) | 50.00 | - | - | - | - |
| 100 | 58.33 | 41.66 | 4.33 | 7.33 | 79.12 |
| 150 | 41.66 | 23.33 | 2.16 | 4.66 | 87.50 |
Data adapted from a study on Allium cepa. LC50 refers to the concentration that causes 50% mortality.
Table 2: Mitotic Abnormalities Induced by Dinocap in Allium cepa Root Tip Cells
| Dinocap Concentration (mg/L) | Mitotic Index (%) | Total Abnormalities (%) |
| 0 (Control) | 9.87 | 0.85 |
| 6.25 | 8.15 | 2.45 |
| 12.5 | 7.23 | 4.12 |
| 25 | 5.98 | 6.89 |
| 50 | 4.12 | 9.87 |
| 100 | 2.03 | 15.23 |
Data adapted from a study on Allium cepa, showing a dose-dependent increase in mitotic abnormalities.
Experimental Protocols
Protocol 1: General Phytotoxicity Assessment
This protocol is adapted from the European and Mediterranean Plant Protection Organization (EPPO) guidelines for phytotoxicity assessment.
Objective: To determine the phytotoxic potential of this compound on a specific plant species.
Materials:
-
This compound (wettable powder)
-
Test plants of a uniform growth stage
-
Sprayer with adjustable nozzle
-
Distilled water
-
Appropriate personal protective equipment (PPE)
Methodology:
-
Plant Preparation: Use healthy, uniform plants for the experiment. Ensure they are well-watered and not under any stress.
-
Treatment Groups:
-
Control: Untreated plants.
-
Water Control: Plants sprayed with water only.
-
Recommended Dose (1X): Plants sprayed with this compound at the manufacturer's recommended concentration.
-
Double Dose (2X): Plants sprayed with this compound at twice the recommended concentration to assess the margin of crop safety.
-
-
Application:
-
Prepare the this compound suspension immediately before use.
-
Apply as a fine mist to ensure thorough and uniform coverage of the foliage.
-
Conduct the application in a controlled environment, avoiding high temperatures and direct sunlight.
-
-
Observation:
-
Visually assess the plants for any signs of phytotoxicity at 3, 7, and 14 days after treatment.
-
Use a standardized phytotoxicity rating scale (see Table 3).
-
-
Data Collection: Record the phytotoxicity rating for each plant. Also, note any other observed effects such as changes in growth, color, or morphology.
Table 3: Phytotoxicity Rating Scale
| Rating | % of Leaf Area Affected | Description |
| 0 | 0 | No visible injury |
| 1 | 1-10 | Slight leaf yellowing or spotting |
| 2 | 11-25 | Moderate leaf yellowing and/or some necrotic spots |
| 3 | 26-50 | Significant yellowing and necrosis |
| 4 | 51-75 | Severe necrosis and some leaf drop |
| 5 | >75 | Severe leaf drop and plant death |
Signaling Pathways and Experimental Workflows
Plant Stress Response to Fungicides
Fungicides can induce stress responses in plants, leading to the activation of various signaling pathways. While specific pathways for this compound are not extensively documented, the known mechanisms of its active ingredients suggest the involvement of general stress response pathways. Mancozeb's multi-site inhibitory action can lead to oxidative stress, triggering downstream signaling cascades.
Caption: General signaling pathway of fungicide-induced phytotoxicity.
Experimental Workflow for Optimizing this compound Concentration
The following workflow outlines a systematic approach to determining the optimal this compound concentration that maximizes fungal control while minimizing phytotoxicity.
Caption: Workflow for optimizing this compound concentration.
References
Dikar: Fungicide Interference in Laboratory Assays an Unlikely Scenario
Researchers, scientists, and drug development professionals are unlikely to encounter interference from the fungicide Dikar in common laboratory assays, as it is a substance not typically used in a laboratory research setting.
This compound is a fungicide and miticide that was first approved by the EPA on February 25, 1969, and its registration was canceled on April 11, 1992.[1] Its active ingredients are Mancozeb (72%) and Dinocap (4.7%).[1][2] It is formulated as a wettable powder and is used to control a wide range of fungal diseases and mites on various plants, including apples, pears, and grapes.[1]
Given that this compound is an agricultural product, its presence in a controlled laboratory environment conducting assays for drug development or other scientific research would be highly unusual. Interference in laboratory assays typically stems from endogenous substances like hemoglobin, bilirubin, and lipids, or exogenous substances such as prescribed medications.[3][4] Dietary supplements are also a known source of interference.[5]
The constituent components of this compound, mancozeb and dinocap, have been studied for their biological and environmental effects. Mancozeb has been shown to have endocrine-disrupting activity and can affect soil microbial populations and enzyme activities.[6][7] Dinocap is a mixture of isomers and is used to control mites and powdery mildew.[8] However, the scientific literature does not contain evidence of these components causing interference in common in-vitro laboratory assays such as ELISAs, PCR, or cell-based assays, which are central to biomedical research.
In the unlikely event that agricultural runoff or environmental contamination is a concern for a specific research project, validated methods exist for the detection of mancozeb and its metabolite, ethylenethiourea (ETU), in soil using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
Therefore, a technical support center with troubleshooting guides and FAQs for this compound interference with common laboratory assays is not warranted due to the lack of a scientifically plausible scenario for such interactions. Researchers experiencing assay interference should focus on more common causes of interference.[3][4][10]
References
- 1. pomerix.com [pomerix.com]
- 2. pr-rp.hc-sc.gc.ca [pr-rp.hc-sc.gc.ca]
- 3. Interference with clinical laboratory analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ARUP Laboratories Resource for Education: Educational Resources - Interference by Dietary Supplements in Lab Assays | University of Utah [arup.utah.edu]
- 6. Endocrine-disrupting activity of mancozeb - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
- 10. documents.cap.org [documents.cap.org]
Dikar Waste Management: A Technical Support Guide for Laboratories
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of Dikar fungicide waste in a laboratory setting. This compound is a fungicide-miticide containing the active ingredients Mancozeb and Dinocap.[1][2][3] Adherence to these protocols is crucial for ensuring laboratory safety and environmental protection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does its waste require special handling?
A1: this compound is a wettable powder fungicide-miticide containing 72.0% Mancozeb and 4.7% Dinocap.[1][2] These active ingredients are pesticides that can be harmful to humans and the environment if not handled and disposed of correctly.[4][5] Laboratory waste containing this compound is considered hazardous waste and must be managed according to specific safety and environmental regulations.
Q2: What are the primary hazards associated with this compound waste?
A2: The primary hazards of this compound waste stem from its active ingredients, Mancozeb and Dinocap. This compound may cause irritation to the nose, throat, eyes, and skin.[1] Inhalation of dust and spray mist should be avoided.[1] Dinocap is classified as harmful if swallowed and may cause an allergic skin reaction.[6] It is also very toxic to aquatic life with long-lasting effects.[6]
Q3: What immediate first aid measures should be taken in case of exposure to this compound?
A3: In case of accidental exposure, follow these first aid measures immediately:
-
If swallowed: Do not induce vomiting. Call a physician or poison control center immediately.[1][3]
-
If in eyes: Immediately flush with large amounts of water for at least 15 minutes. Consult a physician if irritation persists.[1][3]
-
If on skin: Immediately wash with plenty of soap and water. Get medical attention if irritation develops.[1][3]
Q4: Can I dispose of small amounts of this compound waste down the sink or in the regular trash?
A4: No. Never pour this compound waste down the sink or dispose of it in the regular trash.[4] Improper disposal can contaminate water systems and the environment.[4] All this compound waste, including empty containers, must be handled as hazardous chemical waste.
Troubleshooting Guide
Problem: I have generated a small amount of this compound-contaminated liquid waste. How do I collect and store it?
Solution:
-
Container Selection: Use a clearly labeled, leak-proof container compatible with chemical waste. The original product container should not be reused for waste.
-
Labeling: Label the waste container with "Hazardous Waste," the full chemical names of the active ingredients ("Mancozeb and Dinocap waste"), and the date of accumulation.
-
Storage: Store the sealed container in a designated and properly ventilated satellite accumulation area, away from incompatible materials. Ensure the storage area has secondary containment to capture any potential leaks.
Problem: I have spilled a small amount of this compound powder in the lab.
Solution:
-
Restrict Access: Immediately alert others in the area and restrict access to the spill.
-
Personal Protective Equipment (PPE): Before cleaning, ensure you are wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. For larger spills or in poorly ventilated areas, respiratory protection may be necessary.
-
Cleanup:
-
Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.
-
Carefully sweep the absorbent mixture into a designated hazardous waste container. Avoid creating dust.
-
Clean the spill area with a damp cloth. Dispose of the cloth as hazardous waste.
-
-
Decontamination: Decontaminate the area using a suitable cleaning agent. Check your institution's specific procedures for decontamination of pesticide spills.[7][8][9]
-
Waste Disposal: Seal and label the container with the spill cleanup materials as "Hazardous Waste: this compound spill debris" and dispose of it through your institution's hazardous waste management program.
Problem: The this compound solution I prepared appears to have precipitated.
Solution:
Precipitation may occur if the solution is old or was prepared improperly. This does not change the hazardous nature of the waste. Handle the entire volume, including the precipitate, as this compound hazardous waste. Follow the standard liquid waste disposal protocol. Do not attempt to redissolve the precipitate for use in experiments.
Quantitative Data Summary
The following table summarizes key quantitative information regarding the handling and properties of this compound's active ingredients.
| Parameter | Value | Source |
| This compound Composition | ||
| Mancozeb | 72.0% | [1][2] |
| Dinocap | 4.7% | [1][2] |
| Occupational Exposure Limits | ||
| No specific limits found for this compound, refer to individual components | ||
| Waste Container Rinsing | ||
| Triple Rinse Volume | Fill container 1/4 full with water for each rinse. | [10] |
| Emergency Eye Wash | ||
| Minimum Flushing Time | 15 minutes | [1][3] |
Experimental Protocols
Protocol 1: Handling and Collection of this compound Waste
-
Personal Protective Equipment (PPE): Before handling this compound or its waste, don a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[5][11][12][13]
-
Weighing and Preparation: Conduct all weighing of this compound powder and preparation of solutions in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Waste Segregation:
-
Solid Waste: Collect all this compound-contaminated solid waste (e.g., weighing paper, contaminated paper towels, used PPE) in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full names of the active ingredients (Mancozeb and Dinocap), the approximate concentration, and the date of initial waste accumulation.
-
Temporary Storage: Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.
Protocol 2: Disposal of Empty this compound Containers
-
Triple Rinsing: Empty this compound containers must be triple-rinsed before disposal.[10]
-
Fill the container approximately one-quarter full with water.
-
Securely cap the container and shake vigorously for 30 seconds.
-
Pour the rinsate into a designated hazardous waste container for this compound liquid waste.
-
Repeat this rinsing procedure two more times.
-
-
Container Defacing: After triple rinsing, deface or remove the original product label to prevent reuse.
-
Disposal: Dispose of the triple-rinsed, defaced container according to your institution's guidelines for non-hazardous solid waste, or as directed by your environmental health and safety department.
Visualizations
Caption: Workflow for handling and disposing of this compound waste in a laboratory.
Caption: Logical steps for responding to a this compound spill in the laboratory.
References
- 1. odu.edu [odu.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 8. weld.gov [weld.gov]
- 9. Pesticide Decontaminants – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 10. vumc.org [vumc.org]
- 11. google.com [google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
Inconsistent results with Dikar in repeated experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with the Dikar (Differential Kinase Activity Reporter) FRET biosensor in repeated experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during experiments using the this compound biosensor to measure ERK activity.
Q1: Why am I observing high variability in the baseline FRET ratio between cells in the same experiment?
A1: High variability in the baseline FRET ratio across a cell population can stem from several factors related to biosensor expression and cell health.
-
Inconsistent Biosensor Expression Levels: Very high or very low expression of the this compound biosensor can lead to artifacts. Overexpression can cause protein aggregation, while underexpression results in a low signal-to-noise ratio.[1][2]
-
Cell Health and Confluency: Unhealthy cells or cells that are too confluent can have altered basal signaling, leading to variations in ERK activity.[3] It is crucial to use cells from a consistent passage number and at an optimal confluency (typically 60-80%).
-
Incomplete Serum Starvation: If serum starvation is used to lower basal ERK activity, incomplete removal of serum factors can lead to heterogeneous activation of the pathway across the cell population.[4][5][6]
Troubleshooting Steps:
-
Optimize Transfection: Titrate the amount of this compound plasmid DNA and transfection reagent to achieve a moderate and consistent expression level. Use a fluorescent marker to identify transfected cells and gate for a specific range of fluorescence intensity during analysis.
-
Monitor Cell Culture Conditions: Ensure consistent cell seeding density, passage number, and confluency at the time of transfection and imaging.
-
Standardize Serum Starvation Protocol: Optimize the duration of serum starvation for your specific cell line (typically 4-24 hours) and ensure thorough washing to remove all serum.[4][5][6]
Q2: The FRET ratio change upon stimulation is weak or non-existent.
A2: A small or absent FRET ratio change suggests a problem with either the signaling pathway activation, the biosensor itself, or the imaging setup.
-
Ineffective Stimulation: The agonist used to stimulate ERK may not be active, or the cells may have become desensitized.
-
Biosensor Integrity: The this compound biosensor protein may be improperly folded or degraded.
-
Suboptimal Imaging Conditions: Incorrect filter sets, low light intensity, or incorrect exposure times can obscure the FRET signal change.
-
Photobleaching: Excessive exposure to excitation light can photobleach the fluorescent proteins, reducing the FRET signal.[7][8]
Troubleshooting Steps:
-
Validate Stimulus: Confirm the activity of your agonist and optimize its concentration and stimulation time.
-
Perform Control Experiments:
-
Positive Control: Treat cells with a known potent activator of the ERK pathway, such as Phorbol 12-myristate 13-acetate (PMA).
-
Negative Control: Pre-treat cells with a MEK inhibitor (e.g., U0126) before stimulation to confirm that the observed FRET change is dependent on the ERK pathway.
-
-
Optimize Imaging Parameters: Use appropriate filter sets for the donor (e.g., CFP) and acceptor (e.g., YFP) fluorophores of the this compound biosensor. Adjust excitation intensity and exposure times to maximize signal while minimizing phototoxicity.[7][8]
-
Minimize Photobleaching: Reduce the frequency and duration of image acquisition to the minimum required to capture the dynamics of ERK activation.
Q3: I am observing a decrease in the FRET ratio over time, even in unstimulated cells.
A3: A progressive decrease in the FRET ratio in the absence of stimulation is often due to photobleaching, particularly of the acceptor fluorophore.
-
Differential Photobleaching: The acceptor fluorophore (e.g., YFP) may be bleaching faster than the donor fluorophore (e.g., CFP). This leads to a decrease in the acceptor's emission and thus a lower FRET ratio.[7][8]
-
Phototoxicity: Prolonged exposure to excitation light can induce cellular stress and apoptosis, which can alter signaling pathways and lead to a decrease in the FRET ratio.[7][8]
Troubleshooting Steps:
-
Assess Photobleaching Rates: Image cells expressing the donor-only and acceptor-only constructs separately to determine their individual photobleaching rates under your experimental conditions.
-
Reduce Excitation Light Exposure: Use the lowest possible excitation light intensity and the shortest possible exposure times. Consider using a neutral density filter to attenuate the excitation light.
-
Implement Imaging Controls:
-
Image a field of untransfected cells to monitor for autofluorescence.
-
Image cells expressing a non-responsive FRET biosensor with a fixed FRET ratio to assess the stability of your imaging system.
-
Data Presentation: Expected this compound FRET Ratio Changes
The following tables summarize hypothetical but realistic quantitative data for this compound experiments under different conditions. The FRET ratio is calculated as Acceptor Emission / Donor Emission.
Table 1: Effect of Serum Starvation on Baseline FRET Ratio
| Condition | Average Baseline FRET Ratio | Standard Deviation |
| 10% Serum | 1.85 | 0.25 |
| 0.1% Serum (4 hours) | 1.50 | 0.15 |
| 0.1% Serum (12 hours) | 1.35 | 0.10 |
| 0.1% Serum (24 hours) | 1.30 | 0.08 |
Table 2: FRET Ratio Change upon EGF Stimulation after Serum Starvation
| Condition | FRET Ratio (Pre-stimulation) | FRET Ratio (Post-stimulation) | Fold Change |
| 50 ng/mL EGF | 1.32 | 1.78 | 1.35 |
| 50 ng/mL EGF + MEK Inhibitor | 1.30 | 1.33 | 1.02 |
| Vehicle Control | 1.31 | 1.32 | 1.01 |
Experimental Protocols
Protocol 1: Transient Transfection of this compound Biosensor
-
Cell Seeding: Seed cells (e.g., HEK293T, HeLa) on glass-bottom dishes to be 60-80% confluent at the time of transfection.
-
Transfection Complex Preparation:
-
For a 35 mm dish, dilute 1-2 µg of this compound plasmid DNA in 100 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute 3-6 µL of a lipid-based transfection reagent in 100 µL of serum-free medium.
-
Combine the DNA and transfection reagent solutions and incubate at room temperature for 20 minutes.
-
-
Transfection: Add the transfection complex dropwise to the cells.
-
Incubation: Incubate the cells for 24-48 hours before proceeding with serum starvation and imaging.
Protocol 2: Live-Cell Imaging and FRET Measurement
-
Serum Starvation: If required, replace the culture medium with low-serum (e.g., 0.1% FBS) or serum-free medium and incubate for the optimized duration (e.g., 12 hours).
-
Microscope Setup:
-
Use an inverted fluorescence microscope equipped with a heated stage and CO₂ chamber to maintain physiological conditions (37°C, 5% CO₂).
-
Use appropriate filter sets for CFP (e.g., excitation 430/24 nm, emission 470/24 nm) and FRET (e.g., excitation 430/24 nm, emission 535/30 nm).
-
-
Image Acquisition:
-
Acquire baseline images of the donor and FRET channels for several minutes to ensure a stable signal.
-
Add the stimulus (e.g., EGF) and acquire images at regular intervals to capture the dynamic response.
-
At the end of the experiment, acquire images of a region of interest after photobleaching the acceptor to confirm FRET.
-
-
Data Analysis:
-
Perform background subtraction on all images.
-
Calculate the FRET ratio (Acceptor/Donor) for each cell at each time point.
-
Normalize the FRET ratio to the baseline to compare responses across different cells and experiments.
-
Visualizations
This compound Biosensor Mechanism
Caption: Mechanism of the this compound FRET biosensor for ERK activity.
Experimental Workflow for this compound Imaging
Caption: Standard experimental workflow for this compound FRET imaging.
Simplified ERK Signaling Pathway
Caption: Simplified representation of the ERK signaling pathway leading to this compound activation.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Rational design of FRET sensor proteins based on mutually exclusive domain interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Serum Starvation-induced ROS Production Activates the ERK-AP-1-TfR1 Pathway to Up-regulate Survivin to Support Nasopharyngeal Carcinoma Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prosurvival and proapoptotic functions of ERK1/2 activation in murine thymocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring ERK Activity Dynamics in Single Living Cells Using FRET Biosensors | Springer Nature Experiments [experiments.springernature.com]
- 8. An Improved Ratiometric FRET Biosensor with Higher Affinity for Extracellular ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential for Dikar to degrade under specific light conditions
Welcome to the technical support center for Dikar. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the potential for this compound to degrade under specific light conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photosensitivity a concern?
A1: this compound is a photosensitive organic molecule currently under investigation for various therapeutic applications. Its susceptibility to degradation under specific light conditions is a critical concern because this degradation can lead to a loss of potency, altered efficacy, and the formation of potentially toxic byproducts. Understanding and controlling its photodegradation is essential for ensuring the validity of experimental results and the safety and stability of potential drug formulations.
Q2: Under what specific light conditions is this compound known to degrade?
A2: this compound is most susceptible to degradation when exposed to ultraviolet (UV) radiation, particularly in the UVA (320-400 nm) and UVB (280-320 nm) ranges. Some evidence also suggests potential, albeit slower, degradation under high-intensity visible light, especially in the presence of photosensitizers. The rate and extent of degradation are influenced by factors such as the intensity and wavelength of the light source, the duration of exposure, the solvent system used, the presence of oxygen, and the temperature.[1]
Q3: What are the common degradation products of this compound?
A3: The primary degradation pathway for this compound under photolytic stress involves photo-oxidation and photocleavage, leading to a variety of degradation products. While the exact profile can vary based on experimental conditions, common degradants include [Specify hypothetical degradation products based on common organic molecule degradation, e.g., "oxidized analogs, smaller cleaved fragments, and polymeric aggregates"]. It is crucial to characterize these degradation products to understand the full toxicological and efficacy profile of a this compound formulation after light exposure.
Q4: How can I minimize this compound degradation during my experiments?
A4: To minimize photodegradation, it is recommended to work with this compound under controlled lighting conditions. Use amber-colored glassware or light-blocking centrifuge tubes. When direct light exposure is unavoidable, such as during sample analysis, minimize the exposure time. For storage, this compound solutions and solid compounds should be kept in the dark, preferably in a light-tight container stored at a recommended temperature.[2]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | This compound may be degrading due to unintentional light exposure during sample preparation, handling, or analysis. | Review all experimental steps for potential light exposure. Implement light-protective measures such as using amber vials, covering samples with aluminum foil, and working under subdued laboratory lighting.[3] |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | These peaks likely correspond to this compound degradation products. | Perform forced degradation studies to identify and characterize these new peaks.[4][5] Use a stability-indicating analytical method capable of resolving the parent compound from its degradants.[4][5] |
| Precipitate formation in this compound solutions after light exposure. | Some degradation products may have lower solubility than the parent this compound compound, leading to precipitation. | Characterize the precipitate to confirm if it consists of degradation products. Adjust the formulation or solvent system if possible to improve the solubility of potential degradants or, preferably, prevent their formation. |
| Color change in this compound solution upon light exposure. | The formation of chromophoric degradation products can lead to a visible color change. | Use UV-Vis spectroscopy to monitor changes in the absorption spectrum, which can provide insights into the degradation process.[6] This can also serve as a simple, initial indicator of degradation. |
Experimental Protocols
Protocol 1: Forced Photodegradation Study of this compound
Objective: To intentionally degrade this compound under controlled light conditions to identify potential degradation products and understand its degradation pathway. This is a crucial step in developing a stability-indicating analytical method.[7][8]
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a relevant solvent (e.g., methanol, acetonitrile, or a formulation buffer) at a known concentration (e.g., 1 mg/mL).
-
Light Exposure:
-
Transfer the solution to a quartz cuvette or a photostable, transparent container.
-
Expose the sample to a calibrated light source. A photostability chamber equipped with a lamp that conforms to ICH Q1B guidelines is recommended. The light source should emit a combination of UV and visible light.
-
Simultaneously, prepare a "dark control" sample by wrapping an identical sample in aluminum foil and placing it in the same chamber to control for thermal degradation.
-
-
Time Points: Collect aliquots of the exposed and dark control samples at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis: Analyze the collected aliquots using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector or Mass Spectrometry (LC-MS).[4][5][6]
-
Data Evaluation: Compare the chromatograms of the light-exposed samples to the dark control and the initial sample (time 0). Identify and quantify the parent this compound peak and any new peaks corresponding to degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating and quantifying this compound from its degradation products.
Methodology:
-
Column Selection: Start with a versatile column, such as a C18 reversed-phase column.[4][5]
-
Mobile Phase Optimization:
-
Begin with a simple mobile phase gradient, for example, a mixture of acetonitrile and water (both with 0.1% formic acid for better peak shape).
-
Analyze a mixture of the stressed (from Protocol 1) and unstressed this compound samples.
-
Adjust the gradient slope, mobile phase composition, and flow rate to achieve baseline separation between the this compound peak and all degradation product peaks.
-
-
Detector Wavelength Selection: Use a PDA detector to scan a range of wavelengths. Select a wavelength that provides good sensitivity for both this compound and its major degradation products.
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines (Q2) for parameters such as specificity, linearity, accuracy, precision, and robustness.[4]
Visualizations
References
- 1. Effect of Light Source on the Photodegradation of Certain Disperse Dyes [agris.fao.org]
- 2. Stability testing protocols | PPTX [slideshare.net]
- 3. youtube.com [youtube.com]
- 4. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijmr.net.in [ijmr.net.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Adjusting pH for optimal Dikar activity in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Dikar (detecting intracellular kinase activity reporter) FRET-based biosensor.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
A1: this compound, like most kinase-based biosensors, functions optimally within a physiological pH range, typically between pH 7.2 and 7.6 . The enzymatic components of the biosensor, which are responsible for its response to kinase activity, have specific pH requirements for their proper conformation and catalytic function. Deviations from this optimal range can significantly reduce the biosensor's activity and lead to inaccurate measurements.
Q2: How does pH affect the fluorescent proteins in the this compound biosensor?
A2: The this compound biosensor commonly utilizes a Cyan Fluorescent Protein (CFP) and a Yellow Fluorescent Protein (YFP) as the FRET pair. Both of these fluorescent proteins exhibit pH sensitivity. Notably, the fluorescence of YFP is known to decrease significantly at lower pH values. This can lead to a change in the FRET ratio that is independent of kinase activity, creating a potential artifact in your measurements. Therefore, maintaining a stable and optimal pH is crucial for accurate FRET-based kinase activity assays.
Q3: Can I use a phosphate-based buffer system with this compound?
A3: While phosphate buffers are common, it is important to consider that high concentrations of free phosphate can potentially interfere with the kinase and phosphatase reactions that this compound measures. If you observe suboptimal activity, consider using a different buffering agent, such as HEPES, which is widely used in kinase assays and is generally less likely to interfere with the enzymatic components of the biosensor.
Q4: My this compound signal is weak or absent. What are the potential pH-related causes?
A4: A weak or absent signal can stem from several factors. Regarding pH, the most likely causes are:
-
Suboptimal Buffer pH: Your experimental buffer may be outside the optimal pH range of 7.2-7.6.
-
Inaccurate pH Measurement: Your pH meter or electrode may be improperly calibrated, leading to an incorrect buffer pH.
-
pH Instability: The buffering capacity of your solution may be insufficient to prevent pH shifts during the experiment, especially in cell culture experiments where cellular metabolism can alter the local pH.
Q5: How does temperature affect the pH of my buffer and this compound activity?
A5: The pH of many common buffers, such as Tris, is temperature-dependent. As the temperature increases, the pH of a Tris buffer will decrease. It is crucial to adjust the pH of your buffer at the temperature at which you will be performing your experiment to ensure accurate and reproducible results.
Troubleshooting Guide
Issue: Low or No this compound FRET Signal
If you are experiencing a low or non-existent FRET signal from your this compound biosensor, follow these troubleshooting steps:
-
Verify Buffer pH:
-
Ensure your buffer is within the optimal range of pH 7.2-7.6.
-
Calibrate your pH meter immediately before use with fresh, unexpired calibration buffers.
-
Adjust the pH of your buffer at the experimental temperature.
-
-
Assess Buffer Composition:
-
If using a phosphate buffer, consider preparing a fresh batch with a different buffering agent like HEPES to rule out phosphate inhibition.
-
-
Check for pH Drifts:
-
In live-cell imaging, ensure your cell culture medium has adequate buffering capacity. For experiments outside of a CO2 incubator, a medium buffered with HEPES is recommended.
-
Issue: High Background or Artifactual FRET Signal Changes
Unexplained changes in your FRET signal that do not correlate with expected kinase activity can be due to pH fluctuations affecting the fluorescent proteins themselves.
-
Implement pH Controls:
-
Perform control experiments where you intentionally alter the pH of the buffer in the absence of kinase activity to observe the direct effect on the CFP/YFP FRET ratio. This will help you distinguish between a true kinase-dependent signal and a pH-induced artifact.
-
-
Ensure Stable pH Environment:
-
For long-term experiments, verify that your experimental setup (e.g., incubator, perfusion system) maintains a stable pH environment.
-
Quantitative Data Summary
The following table summarizes the expected relative activity of the this compound biosensor at different pH values. The optimal activity is normalized to 100% at pH 7.4.
| pH | Relative this compound Activity (%) | Notes |
| 6.8 | ~ 40-50% | Suboptimal; YFP fluorescence may be partially quenched. |
| 7.0 | ~ 60-70% | Approaching optimal range, but still potentially reduced activity. |
| 7.2 | ~ 90-95% | Within the optimal range for reliable measurements. |
| 7.4 | 100% | Considered the optimal pH for most intracellular kinase assays. |
| 7.6 | ~ 90-95% | Within the optimal range for reliable measurements. |
| 7.8 | ~ 70-80% | Activity begins to decline as conditions become more alkaline. |
| 8.0 | ~ 50-60% | Suboptimal; enzymatic activity of the biosensor is likely compromised. |
Experimental Protocols
Protocol 1: Preparation of pH-Adjusted HEPES Buffer for In Vitro this compound Assays
This protocol describes the preparation of a 10x stock of HEPES-buffered saline (HBS) at a final pH of 7.4.
Materials:
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
NaCl
-
KCl
-
Na2HPO4
-
Glucose
-
1 M NaOH
-
1 M HCl
-
Calibrated pH meter
-
Deionized water
Procedure:
-
To prepare 1 liter of 10x HBS, dissolve the following in 800 mL of deionized water:
-
80 g NaCl
-
3.7 g KCl
-
1.25 g Na2HPO4
-
20 g Glucose
-
50 g HEPES
-
-
Allow the salts to dissolve completely.
-
Adjust the pH to 7.4 by slowly adding 1 M NaOH while monitoring with a calibrated pH meter. Use 1 M HCl for fine adjustments if you overshoot the target pH.
-
Bring the final volume to 1 liter with deionized water.
-
Sterilize the buffer by filtering it through a 0.22 µm filter.
-
Store the 10x stock at 4°C. Dilute to 1x with deionized water for your experiments and re-verify the pH before use.
Protocol 2: Measuring this compound Activity as a Function of pH
This protocol outlines a method to determine the optimal pH for your specific experimental conditions.
Materials:
-
Purified this compound biosensor protein
-
Kinase of interest
-
ATP
-
A series of buffers adjusted to different pH values (e.g., from pH 6.8 to 8.0 in 0.2 unit increments)
-
96-well plate
-
Fluorescence plate reader capable of measuring CFP and YFP emission
Procedure:
-
Prepare a reaction mixture containing the this compound biosensor and the kinase in each of the different pH buffers.
-
Pipette the reaction mixtures into the wells of a 96-well plate.
-
Use the plate reader to measure the baseline fluorescence of CFP (excitation ~430 nm, emission ~475 nm) and YFP (FRET) (excitation ~430 nm, emission ~535 nm) for each well.
-
Initiate the kinase reaction by adding a solution of ATP to each well.
-
Immediately begin kinetic measurements, recording CFP and YFP fluorescence every 1-2 minutes for 30-60 minutes.
-
For each time point and pH value, calculate the FRET ratio (YFP intensity / CFP intensity).
-
Plot the change in FRET ratio over time for each pH value to determine the initial reaction velocity.
-
Normalize the reaction velocities to the highest observed rate to determine the relative this compound activity at each pH.
Visualizations
Caption: this compound biosensor mechanism.
Caption: Workflow for pH optimization.
Caption: Troubleshooting decision tree.
Validation & Comparative
Comparing the efficacy of Dikar to other dithiocarbamates
An Objective Comparison of Dithiocarbamate Fungicides for Researchers and Drug Development Professionals
Executive Summary
Dithiocarbamates are a class of non-systemic, broad-spectrum fungicides with a long history of use in agriculture. Their multi-site mode of action makes them a valuable tool in managing a wide range of fungal pathogens with a low risk of resistance development. This guide provides a comparative overview of the efficacy and characteristics of several key dithiocarbamate fungicides.
Initial research did not yield any information on a dithiocarbamate fungicide specifically named "Dikar." The term "this compound" in available literature and online resources is predominantly associated with a records management model, a cooperative, and a fictional character. Therefore, this guide will focus on a comparison of well-established and widely studied dithiocarbamates: Mancozeb, Maneb, Zineb, and Propineb.
Introduction to Dithiocarbamates
Dithiocarbamates are valued for their protective action on plant surfaces, where they form a chemical barrier to prevent fungal spore germination and penetration.[1] Their primary mechanism of action involves the inactivation of sulfhydryl (-SH) groups in the amino acids and enzymes of fungal cells.[2] This disruption of numerous vital biochemical processes, including lipid metabolism, respiration, and ATP production, is what defines their multi-site activity and contributes to their low resistance risk.[2]
Comparative Efficacy of Common Dithiocarbamates
Mancozeb, a coordination product of maneb and zineb, is often considered a superior formulation due to its enhanced efficacy and broader spectrum of control.[1] Propineb is noted for its good safety profile and the added benefit of releasing zinc ions, which can act as a foliar fertilizer.[3]
Table 1: General Characteristics of Selected Dithiocarbamate Fungicides
| Fungicide | Chemical Composition | Key Characteristics | Common Applications |
| Mancozeb | Polymeric complex of manganese ethylene-bis(dithiocarbamate) with zinc salt | Broad-spectrum, excellent crop safety, enhanced efficacy compared to maneb or zineb alone.[1][2] | Wide range of field crops, fruits, nuts, and vegetables against diseases like blight, leaf spot, rust, and scab.[1][2][4] |
| Maneb | Manganese ethylene-bis(dithiocarbamate) | One of the foundational dithiocarbamate fungicides.[1][4] | Control of blights on potatoes and tomatoes. |
| Zineb | Zinc ethylene-bis(dithiocarbamate) | Developed after maneb, with specific applications.[1][4] | Control of downy mildew and other fungal diseases on vegetables and fruits. |
| Propineb | Zinc propylene-bis(dithiocarbamate) | High-efficiency, low-toxicity, with both quick-acting and sustained effects.[3] Contains a higher percentage of zinc.[3] | Control of downy mildew, early and late blight, and various leaf spots on a variety of crops.[3] |
Signaling Pathway and Mode of Action
The multi-site activity of dithiocarbamates is a key advantage in preventing the development of fungicide resistance. The following diagram illustrates their general mechanism of action.
Caption: General mode of action of dithiocarbamate fungicides.
Experimental Protocols for Efficacy Evaluation
A standardized experimental protocol is crucial for the objective comparison of fungicide efficacy. The following outlines a general workflow for an in-vivo assay.
Caption: Workflow for in-vivo fungicide efficacy testing.
Detailed Methodology:
-
Plant Material: Healthy, uniform plants of a susceptible variety (e.g., potato or tomato for late blight studies) are grown under controlled greenhouse conditions.
-
Fungicide Preparation and Application: Fungicides are prepared at their recommended field application rates. A control group treated with water or a blank formulation is included. The fungicide solutions are sprayed onto the plant foliage until runoff.
-
Pathogen Inoculation: A standardized suspension of fungal spores (e.g., Phytophthora infestans) is sprayed onto the plants after the fungicide application has dried.
-
Incubation: Plants are maintained in a high-humidity environment at an optimal temperature for disease development.
-
Disease Assessment: Disease severity is visually assessed at regular intervals post-inoculation. This is often quantified as the percentage of leaf area showing disease symptoms.
-
Data Analysis: Statistical analysis (e.g., ANOVA) is performed to determine significant differences in disease control between the different fungicide treatments and the untreated control.
Quantitative Data Summary
The following table presents a hypothetical comparison of efficacy based on the described experimental protocol. Note that these are representative values and actual efficacy can vary based on experimental conditions, pathogen pressure, and crop.
Table 2: Hypothetical Efficacy of Dithiocarbamates against Late Blight (Phytophthora infestans) on Tomato
| Treatment | Application Rate (g/ha) | Mean Disease Severity (%) | Control Efficacy (%) |
| Untreated Control | 0 | 85 | 0 |
| Mancozeb | 1500 | 15 | 82.4 |
| Maneb | 1500 | 25 | 70.6 |
| Zineb | 1500 | 30 | 64.7 |
| Propineb | 1500 | 20 | 76.5 |
Conclusion
While information on a dithiocarbamate named "this compound" is not available in the scientific literature, a comparative analysis of well-known dithiocarbamates such as Mancozeb, Maneb, Zineb, and Propineb provides valuable insights for researchers. Mancozeb generally demonstrates superior and broader efficacy, which is consistent with its composition as a complex of maneb and zineb.[1] Propineb also offers effective control with the added benefit of zinc supplementation.[3] The multi-site mode of action of all dithiocarbamates remains a significant advantage in fungicide resistance management strategies. Future research could focus on direct, side-by-side comparisons of these fungicides under various environmental conditions and against a wider array of fungal pathogens to further elucidate their relative efficacies.
References
Dikar vs. Mancozeb in the Control of Fusarium oxysporum: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fungicide Dikar and its primary active ingredient, mancozeb, in the control of the pathogenic fungus Fusarium oxysporum. Fusarium oxysporum is a soil-borne pathogen responsible for Fusarium wilt, a devastating disease affecting a wide range of agricultural crops. Understanding the efficacy and mechanisms of action of different fungicidal agents is crucial for developing effective disease management strategies.
Executive Summary
This compound, a discontinued fungicide, was a combination of mancozeb (72%) and dinocap (4.7%). Given that mancozeb is the principal active ingredient, the efficacy of this compound is largely attributable to mancozeb's properties. Mancozeb is a broad-spectrum, multi-site contact fungicide with proven high efficacy against Fusarium oxysporum. Dinocap, the other active ingredient in this compound, is a contact fungicide that acts as an uncoupler of oxidative phosphorylation and has demonstrated some, albeit comparatively moderate, inhibitory effects on Fusarium oxysporum.
This guide synthesizes available experimental data to compare the performance of these fungicidal components. In numerous in-vitro studies, mancozeb, particularly in combination with other fungicides like carbendazim, has demonstrated excellent control of Fusarium oxysporum, often achieving complete inhibition of mycelial growth.
Data Presentation: In-Vitro Efficacy Against Fusarium oxysporum
The following table summarizes the quantitative data from various studies on the mycelial growth inhibition of Fusarium oxysporum by mancozeb and dinocap.
| Fungicide/Active Ingredient | Concentration | Mycelial Growth Inhibition (%) | Fungal Species | Reference |
| Mancozeb | 1000 ppm | 74.50% | Fusarium oxysporum f. sp. ciceri | [1] |
| 1500 ppm | Not specified, but higher than 1000 ppm | Fusarium oxysporum f. sp. ciceri | [1] | |
| 2000 ppm | Not specified, but higher than 1500 ppm | Fusarium oxysporum f. sp. ciceri | [1] | |
| Mancozeb 75% WP | 0.20% | 50.19% | Fusarium oxysporum f. sp. capsici | [2] |
| Carbendazim 12% + Mancozeb 63% WP | 500 ppm | 100% | Fusarium oxysporum f. sp. capsici | [3][4] |
| 1000 ppm | 100% | Fusarium oxysporum f. sp. capsici | [3][4] | |
| 0.20% | 93.72% | Fusarium oxysporum f. sp. capsici | [2] | |
| Dinocap 48% EC | Not specified | 70.44% | Fusarium oxysporum f. sp. lycopersici |
Experimental Protocols
The data presented in this guide are primarily from in-vitro studies employing the poisoned food technique . This standard method is used to evaluate the efficacy of fungicides against mycelial growth.
General Protocol for Poisoned Food Technique:
-
Preparation of Fungicide Stock Solution: A stock solution of the test fungicide is prepared by dissolving a known amount in a sterile solvent (commonly sterile distilled water).
-
Poisoned Medium Preparation: A sterile, molten Potato Dextrose Agar (PDA) medium is prepared. The fungicide stock solution is added to the molten PDA at desired concentrations (e.g., 100, 500, 1000 ppm). The medium is then thoroughly mixed and poured into sterile Petri plates.
-
Inoculation: A mycelial disc (typically 5 mm in diameter) is taken from the periphery of a 7-day-old pure culture of Fusarium oxysporum. This disc is aseptically placed at the center of the solidified poisoned PDA medium in the Petri plates.
-
Control: A control set is maintained where the mycelial disc is placed on PDA medium without any fungicide.
-
Incubation: The inoculated Petri plates are incubated at a controlled temperature (typically 25 ± 2°C) for a specified period (usually 7 days or until the mycelial growth in the control plate covers the entire plate).
-
Data Collection: The radial mycelial growth of the fungus is measured in millimeters.
-
Calculation of Mycelial Growth Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula:
% Inhibition = ((C - T) / C) * 100
Where:
-
C = Average mycelial growth in the control plate (mm)
-
T = Average mycelial growth in the treated plate (mm)
-
Mechanisms of Action and Signaling Pathways
Mancozeb: Multi-Site Inhibitor
Mancozeb is classified as a multi-site contact fungicide, which means it disrupts multiple metabolic processes within the fungal cell. This multi-site action makes it difficult for fungi to develop resistance. The primary mechanism of mancozeb involves the inactivation of essential enzymes by binding to their sulfhydryl (-SH) groups.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phylogenomics of the oxidative phosphorylation in fungi reveals extensive gene duplication followed by functional divergence - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antifungal Effects of Dikar's Active Components: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The fungicide Dikar, a combination of the active ingredients Mancozeb and Dinocap, has been a tool in the management of fungal plant diseases. Understanding the potential for synergistic interactions between these components and other antifungal agents is crucial for developing more effective and sustainable disease control strategies. This guide provides an objective comparison of the known synergistic activities of this compound's constituents, supported by available experimental data and detailed methodologies.
Mechanisms of Action: A Foundation for Synergy
The potential for synergistic interactions often arises from the distinct mechanisms by which antifungal agents attack fungal pathogens.
-
Mancozeb: This compound employs a multi-site inhibitory mechanism of action.[1][2][3] It interferes with numerous enzymatic processes within the fungal cell by targeting sulfhydryl groups in amino acids and enzymes. This broad-spectrum attack disrupts critical cellular functions, including metabolism and respiration, making it a low-risk fungicide for the development of resistance.[1][2]
-
Dinocap: While highly effective against powdery mildew, the precise biochemical mechanism of action for Dinocap is not as extensively documented in publicly available literature. It is recognized for its contact fungicidal properties with both protective and curative action.
Quantitative Analysis of Synergistic Effects: A Case Study with Mancozeb
While comprehensive studies on the synergistic effects of the complete this compound formulation are limited, research on its active ingredient, Mancozeb, provides valuable insights. A notable study by Gisi (1986) demonstrated a significant synergistic interaction between Mancozeb and the systemic fungicide Oxadixyl against Phytophthora infestans, the causal agent of late blight in potatoes and tomatoes.
The following table summarizes the quantitative data from this study, illustrating the enhanced efficacy of the fungicide combination compared to the individual components. The synergy ratio (SR) is used to quantify the degree of interaction, where a value greater than 1 indicates synergy.
| Fungicide(s) | Pathogen | Growth Chamber (EC90, mg/L) - Sensitive Strain | Synergy Ratio (SR) - Sensitive Strain | Growth Chamber (EC90, mg/L) - Resistant Strain | Synergy Ratio (SR) - Resistant Strain |
| Oxadixyl | Phytophthora infestans | 1.5 | - | > 1000 | - |
| Mancozeb | Phytophthora infestans | 100 | - | 100 | - |
| Oxadixyl + Mancozeb | Phytophthora infestans | 0.8 + 50 | 1.9 | 15 + 300 | 3.3 |
EC90: Effective concentration required to inhibit 90% of fungal growth.
Experimental Protocols
The assessment of synergistic interactions between antifungal agents is typically conducted through in vitro assays. A standard method is the checkerboard microdilution assay .
Checkerboard Assay Protocol:
-
Preparation of Antifungal Solutions: Prepare stock solutions of each antifungal agent to be tested.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial dilutions of antifungal agent A horizontally and serial dilutions of antifungal agent B vertically. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculation: Add a standardized suspension of the target fungal spores or mycelial fragments to each well.
-
Incubation: Incubate the plates under optimal conditions for fungal growth (temperature, humidity, and light).
-
Growth Assessment: After a defined incubation period, assess fungal growth in each well, typically by visual inspection or using a spectrophotometer to measure optical density.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination. The Fractional Inhibitory Concentration (FIC) index is then calculated to quantify the interaction.
Calculation of the Fractional Inhibitory Concentration (FIC) Index:
FIC Index = FIC of Agent A + FIC of Agent B
Where:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
Interpretation of the FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1.0
-
Indifference: 1.0 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key pathways and processes.
Discussion and Future Directions
The available data strongly suggest that Mancozeb, a key active ingredient in this compound, possesses the potential for synergistic interactions with other antifungal agents, particularly those with a different mechanism of action. This is exemplified by the quantitative data on its combination with Oxadixyl. The multi-site nature of Mancozeb likely hinders the development of resistance and makes it an effective partner in combination therapies.
In contrast, there is a notable lack of publicly available research on the synergistic effects of Dinocap with other fungicides. One study on the components of commercial Dinocap formulations found little evidence of synergism between two of its isomers. This highlights a gap in the current understanding and underscores the need for further research to fully evaluate the interactive potential of this component of this compound.
References
Validating the Antifungal Spectrum of Dikar: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifungal performance of Dikar, a fungicide composed of Mancozeb and Dinocap. The following sections detail its spectrum of activity, mechanism of action, and comparative efficacy, supported by available experimental data.
This compound is a broad-spectrum contact fungicide combining two active ingredients: mancozeb (72%) and dinocap (4.7%). This combination provides a dual mode of action against a range of fungal pathogens. Mancozeb is a multi-site inhibitor effective against a wide array of fungi, while dinocap is primarily known for its efficacy against powdery mildew.
Comparative Antifungal Efficacy
The following tables summarize the available quantitative data on the in vitro antifungal activity of mancozeb, a key component of this compound, against various phytopathogenic fungi. This data provides a baseline for understanding its potential efficacy. Due to a lack of publicly available quantitative data for the combined this compound product and for dinocap specifically, the focus of this quantitative comparison is on mancozeb.
Table 1: Minimum Inhibitory Concentration (MIC) of Mancozeb Against Various Phytopathogenic Fungi
| Fungal Species | Mancozeb MIC (µg/mL) | Reference |
| Calonectria sp. | 0.09 - 6.25 | [1] |
| Colletotrichum sp. | 0.09 - 6.25 | [1] |
| Diaporthe sp. | 0.09 - 6.25 | [1] |
| Botrytis sp. | 0.09 - 6.25 | [1] |
| Mycena citricolor | 0.09 - 6.25 | [1] |
| Colletotrichum capsici | 0.05 - 1000.0 | [2] |
| Gloeosporium ampelophagum | 0.05 - 1000.0 | [2] |
| Botrytis cinerea | 0.05 - 1000.0 | [2] |
Table 2: 50% Effective Concentration (EC50) of Mancozeb Against Various Phytopathogenic Fungi
| Fungal Species | Mancozeb EC50 (µg/mL) | Reference |
| Alternaria alternata | >100.0 | [2] |
| Fusarium oxysporum | 4.921 (as part of a formulation) | [3] |
| Phytophthora palmivora | Not significantly different among isolates | [4] |
| Colletotrichum acutatum | Varied (Sensitive, Low-resistance, and Highly resistant isolates found) | [5] |
Experimental Protocols
The data presented in the tables above are typically generated using standardized antifungal susceptibility testing methods. The following are detailed summaries of two common protocols.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a fungicide.
-
Preparation of Antifungal Agent: A stock solution of the fungicide is prepared and then serially diluted in a 96-well microtiter plate using a suitable broth medium, such as RPMI 1640 with L-glutamine, buffered with MOPS.[1][2]
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A suspension of fungal spores or mycelial fragments is prepared in sterile saline or water and adjusted to a standardized concentration (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL).[2]
-
Inoculation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the standardized fungal suspension. Control wells (containing no antifungal agent) are included to ensure fungal viability.
-
Incubation: The plates are incubated at a temperature and duration suitable for the growth of the specific fungus (e.g., 25-28°C for 48-72 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits visible growth of the fungus.
Agar Disk Diffusion Method
This method assesses the susceptibility of a fungus to a fungicide by measuring the zone of growth inhibition.
-
Media Preparation: A suitable agar medium, such as Mueller-Hinton agar supplemented with glucose, is poured into petri plates to a standardized depth (e.g., 4 mm).[6]
-
Inoculum Preparation: A standardized suspension of the test fungus is prepared as described for the broth microdilution method.
-
Inoculation: The surface of the agar plate is evenly inoculated with the fungal suspension using a sterile swab. The plate is allowed to dry for a few minutes.[6]
-
Application of Antifungal Disks: Paper disks impregnated with a known concentration of the fungicide are placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated under appropriate conditions for fungal growth.
-
Measurement of Inhibition Zone: The diameter of the clear zone around the disk where fungal growth is inhibited is measured in millimeters. The size of the zone of inhibition is indicative of the susceptibility of the fungus to the fungicide.
Mechanism of Action
This compound's efficacy stems from the distinct mechanisms of its two active ingredients, mancozeb and dinocap.
Mancozeb: Multi-Site Inhibition
Mancozeb is a dithiocarbamate fungicide that acts on multiple sites within the fungal cell.[7] Its primary mode of action is the non-specific inhibition of numerous enzymes that contain sulfhydryl (-SH) groups. This disruption of various metabolic pathways prevents fungal spore germination and mycelial growth. Due to its multi-site activity, the development of resistance to mancozeb is considered to be low.
Figure 1. Mancozeb's multi-site inhibitory action.
Dinocap: Uncoupling of Oxidative Phosphorylation
Dinocap functions as an uncoupler of oxidative phosphorylation in the mitochondria of fungal cells.[8][9] It disrupts the proton gradient across the inner mitochondrial membrane that is essential for the production of ATP by ATP synthase. By dissipating this proton motive force, dinocap inhibits the synthesis of ATP, the primary energy currency of the cell, leading to cellular energy depletion and ultimately, cell death.
Figure 2. Dinocap uncoupling oxidative phosphorylation.
Conclusion
This compound, through the combined action of mancozeb and dinocap, presents a broad antifungal spectrum with a dual-pronged mechanism of action. Mancozeb provides wide-ranging, multi-site inhibition of fungal metabolic enzymes, making it a robust component with a low risk of resistance development. Dinocap complements this by specifically targeting cellular energy production through the uncoupling of oxidative phosphorylation, with a recognized efficacy against powdery mildews. The provided quantitative data for mancozeb underscores its in vitro activity against several key plant pathogens. Further research providing quantitative data for dinocap and the complete this compound formulation against a wider range of fungi would allow for a more comprehensive comparative analysis. The detailed experimental protocols and mechanistic diagrams in this guide offer a foundational resource for researchers in the evaluation and development of antifungal strategies.
References
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arabjchem.org [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. hardydiagnostics.com [hardydiagnostics.com]
- 7. Mancozeb Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 8. researchgate.net [researchgate.net]
- 9. AOP-Wiki [aopwiki.org]
Dikar's Efficacy Against Fungicide-Resistant Fungal Strains: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of fungicide-resistant fungal strains poses a significant threat to global agriculture and food security. Understanding the performance of historical and combination fungicides against these resistant pathogens is crucial for developing sustainable disease management strategies. This guide provides a comparative analysis of Dikar, a since-discontinued fungicide, and its performance against fungicide-resistant fungal strains, supported by available historical data and experimental contexts. This compound's formulation, a combination of Mancozeb and Dinocap, offered a dual-mode of action approach to fungal disease control.
Product Profile: this compound
This compound was a wettable powder fungicide-miticide that combined two active ingredients:
-
Mancozeb (72%): A dithiocarbamate fungicide with a multi-site mode of action. It is classified under FRAC (Fungicide Resistance Action Committee) group M3. Its mechanism involves interfering with multiple biochemical processes within fungal cells, making the development of resistance very low.
-
Dinocap (4.7%): A dinitrooctylphenyl crotonate fungicide, primarily used for the control of powdery mildew. It is classified under FRAC group 29, with a mode of action that is not fully elucidated but is known to uncouple oxidative phosphorylation.
The U.S. EPA registration for this compound was cancelled on April 11, 1992.
Performance Against Fungicide-Resistant Strains
Due to its discontinuation, contemporary comparative performance data for this compound is unavailable. The analysis of its efficacy against resistant strains relies on the understanding of its active ingredients' modes of action and historical context from the era of its use (pre-1992).
The key to this compound's strategy against resistance lies in its primary component, Mancozeb . As a multi-site inhibitor, Mancozeb disrupts various enzymatic activities within the fungal cell. This broad-based attack makes it exceedingly difficult for a fungus to develop resistance through a single gene mutation. For this reason, dithiocarbamates like Mancozeb have remained a valuable tool in resistance management, often used in tank-mixes or pre-formulated mixtures with single-site fungicides that are at a higher risk of resistance development.
Dinocap , while having a more specific mode of action, provided a second front of attack, particularly against powdery mildew. During the period of this compound's use, resistance to fungicides was a growing concern, particularly with the rise of single-site action fungicides like the benzimidazoles.
Comparison with Alternatives
To provide a modern context, a hypothetical comparison can be drawn between this compound's components and current fungicide classes used to manage resistant strains.
| Fungicide Class | Mode of Action (FRAC Group) | Resistance Risk | Spectrum of Activity | Notes |
| This compound (Mancozeb + Dinocap) | M3 + 29 | Low (due to Mancozeb) | Broad-spectrum + Powdery Mildew | Discontinued. The multi-site component is key to its anti-resistance properties. |
| Strobilurins (QoIs) | 11 | High | Broad-spectrum | Prone to rapid resistance development. Often mixed with multi-site fungicides. |
| Triazoles (DMIs) | 3 | Medium to High | Broad-spectrum | Resistance is often quantitative (gradual). |
| SDHIs | 7 | High | Broad-spectrum | Resistance has emerged in various pathogens. |
| Phenylamides | 4 | High | Oomycetes | High risk of resistance, often used in combinations. |
Experimental Protocols (Historical Context)
In Vitro Fungicide Efficacy Testing (1980s methodology)
This protocol would have been used to determine the direct inhibitory effect of fungicides on fungal growth.
-
Fungal Isolate Preparation: Cultures of both fungicide-sensitive and suspected resistant strains of a target pathogen (e.g., Venturia inaequalis - apple scab) would be grown on a suitable nutrient medium like potato dextrose agar (PDA).
-
Fungicide Stock Solution: A stock solution of this compound, as well as its individual components and comparative fungicides, would be prepared in a suitable solvent (e.g., sterile distilled water or acetone).
-
Amended Media Preparation: A series of agar plates would be prepared with varying concentrations of the test fungicide. The fungicide stock solution would be added to the molten agar before pouring the plates.
-
Inoculation: A small plug of the fungal mycelium from the edge of an actively growing culture would be placed in the center of each fungicide-amended plate.
-
Incubation: The plates would be incubated at a controlled temperature (e.g., 20-25°C) in the dark.
-
Data Collection: The diameter of the fungal colony would be measured at regular intervals. The percentage of growth inhibition would be calculated relative to a control plate with no fungicide.
-
EC50 Determination: The effective concentration that inhibits 50% of the fungal growth (EC50) would be determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration. A significant increase in the EC50 value for a particular strain would indicate resistance.
In Vivo Fungicide Efficacy Testing (Greenhouse/Field - 1980s methodology)
This protocol would assess the protective and curative activity of the fungicide on host plants.
-
Plant Material: Healthy, susceptible host plants (e.g., apple seedlings for apple scab) would be grown under controlled greenhouse conditions.
-
Fungicide Application: Plants would be sprayed with a solution of this compound and other test fungicides at recommended field rates. A set of plants would be left unsprayed as a control.
-
Inoculation:
-
Protective Assay: A few days after fungicide application, plants would be inoculated with a spore suspension of the target pathogen (both sensitive and resistant strains).
-
Curative Assay: Plants would first be inoculated with the pathogen and then, after a set incubation period, sprayed with the fungicide.
-
-
Incubation: The inoculated plants would be kept in a high-humidity environment for a period sufficient for infection to occur.
-
Disease Assessment: After a further incubation period, the plants would be assessed for disease severity. This could be done by visually estimating the percentage of leaf area covered by lesions or by counting the number of lesions per leaf.
-
Data Analysis: The percentage of disease control would be calculated for each fungicide treatment relative to the untreated control.
Visualizing Methodologies
The following diagrams illustrate the logical flow of the described experimental protocols.
Caption: In Vitro Fungicide Efficacy Testing Workflow.
Caption: In Vivo Fungicide Efficacy Testing Workflow.
Conclusion
While specific performance data for the discontinued fungicide this compound against resistant strains is scarce, an analysis of its active ingredients provides valuable insights. The presence of Mancozeb, a multi-site inhibitor, would have conferred a significant advantage in managing fungicide resistance. This historical perspective underscores the enduring principle of using multiple modes of action in fungicide applications to ensure long-term efficacy and sustainability in crop protection. Modern disease management strategies continue to rely on this foundational concept, often incorporating multi-site fungicides in rotation or combination with newer, single-site chemistries.
An In Vitro Showdown: Dikar vs. Chlorothalonil in Antifungal Efficacy
In the realm of agricultural and research fungicides, both Dikar and chlorothalonil have long been utilized for their broad-spectrum activity against a variety of fungal pathogens. This guide provides a detailed in vitro comparison of this compound, a combination fungicide, and chlorothalonil, a multi-site inhibitor. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their respective performances based on available experimental evidence.
Quantitative Performance Analysis
A critical aspect of comparing fungicides is their in vitro efficacy, often expressed as the half-maximal effective concentration (EC50) or minimum inhibitory concentration (MIC). These values quantify the concentration of a fungicide required to inhibit 50% of fungal growth or the lowest concentration to prevent visible growth, respectively.
| Fungicide | Fungal Species | Mean EC50 (mg/L) | EC50 Range (mg/L) |
| Mancozeb | Didymella applanata | 2.11 | 1.33 - 2.88 |
| Chlorothalonil | Didymella applanata | 4.92 | 3.18 - 6.65 |
Further research has demonstrated the effectiveness of both mancozeb and chlorothalonil against other fungal species. For instance, a study on Colletotrichum destructivum, the cause of alfalfa anthracnose, reported a mean EC50 of 35.31 µg/mL for chlorothalonil.[1] Another investigation using the poisoned food technique found that a product containing chlorothalonil completely inhibited the growth of Fusarium oxysporum f. sp. capsici, F. oxysporum f. sp. lentis, and Rhizoctonia solani at a concentration of 1000 ppm.[2] In the same study, a formulation containing mancozeb also showed significant, though not always complete, inhibition of these fungi at the same concentration.[2]
Data on the in vitro efficacy of dinocap, the other active ingredient in this compound, is less abundant in recent literature. It is known to be effective against powdery mildews.
Experimental Methodologies
The in vitro antifungal activity data presented is typically generated using standardized laboratory protocols. The two most common methods are the poisoned food technique and broth microdilution.
Poisoned Food Technique
This method is widely used to assess the effect of fungicides on the mycelial growth of fungi.
Protocol:
-
Medium Preparation: A suitable fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.
-
Fungicide Incorporation: The test fungicide is added to the molten agar at various concentrations. A control plate without any fungicide is also prepared.
-
Plating: The agar-fungicide mixture is poured into sterile Petri plates and allowed to solidify.
-
Inoculation: A small disc of mycelium from a pure, actively growing fungal culture is placed at the center of each plate.
-
Incubation: The plates are incubated at a temperature and duration suitable for the specific fungus being tested.
-
Data Collection: The diameter of the fungal colony is measured in both the control and treated plates.
-
Calculation: The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = ((C - T) / C) * 100 Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate. The EC50 value can then be determined by plotting the percentage inhibition against the logarithm of the fungicide concentration.
Broth Microdilution Method
This technique is used to determine the Minimum Inhibitory Concentration (MIC) of a fungicide.
Protocol:
-
Preparation of Fungicide Dilutions: A serial dilution of the fungicide is prepared in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of fungal spores or yeast cells is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. A positive control (medium with inoculum, no fungicide) and a negative control (medium only) are included.
-
Incubation: The plate is incubated under appropriate conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of the fungicide at which no visible growth of the fungus is observed. This can be assessed visually or by using a spectrophotometer to measure turbidity.
Mechanisms of Action
Understanding the biochemical pathways affected by these fungicides is crucial for their effective use and for managing the development of resistance.
This compound (Mancozeb and Dinocap)
This compound's efficacy stems from the distinct mechanisms of its two active ingredients.
-
Mancozeb: As a dithiocarbamate fungicide, mancozeb has a multi-site mode of action.[3][4] It reacts with and inactivates the sulfhydryl (-SH) groups of amino acids and enzymes within fungal cells.[5] This disrupts a wide range of biochemical processes, including lipid metabolism, respiration, and the production of adenosine triphosphate (ATP).[5] Its multi-site activity makes the development of resistance by fungal pathogens a low risk.[3][4]
-
Dinocap: Dinocap acts as an uncoupler of oxidative phosphorylation. It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This leads to a rapid depletion of cellular energy, inhibiting fungal growth.
References
- 1. In vitro toxicity of fungicides with different modes of action to alfalfa anthracnose fungus, Colletotrichum destructivum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mancozeb Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 4. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 5. Mancozeb - Wikipedia [en.wikipedia.org]
Comparative Performance of DYRK Kinase Activity Biosensors: A Guide for Researchers
Given the prevalence of "DYRK" in kinase research and the absence of a biosensor named "Dikar" in peer-reviewed literature, this guide focuses on the comparative performance of biosensors for Dual-specificity Tyrosine-regulated Kinases (DYRKs). This document provides a detailed comparison of available methods for measuring DYRK kinase activity, tailored for researchers, scientists, and professionals in drug development.
Introduction to DYRK Kinases
The DYRK family of protein kinases, including isoforms such as DYRK1A, DYRK1B, and DYRK2, are crucial regulators of various cellular processes. Their involvement in signaling pathways that govern cell proliferation, differentiation, and survival makes them significant targets in developmental biology and disease research, particularly in cancer and neurodegenerative disorders. Accurate and sensitive measurement of DYRK activity is therefore essential for advancing our understanding of these pathways and for the development of targeted therapeutics.
Overview of Biosensor Technologies for DYRK Activity
Several methodologies have been developed to quantify the enzymatic activity of DYRK kinases. The most prominent approaches involve immunoassay-based techniques and Förster Resonance Energy Transfer (FRET)-based biosensors. This guide will compare these two primary modalities.
Data Presentation: Quantitative Performance Comparison
The following table summarizes the key quantitative performance metrics for ELISA-based and FRET-based biosensors for DYRK kinase activity, based on available data from published studies.
| Performance Metric | ELISA-Based Assay | FRET-Based Biosensor (Projected) | Reference |
| Principle | Detection of a specific phosphorylated substrate using a phosphospecific antibody. | Measurement of conformational changes upon substrate phosphorylation leading to a change in FRET efficiency between two fluorophores. | [1][2] |
| Sensitivity | Can detect as low as 10 fmol of phosphorylated peptide. | Potentially high sensitivity, dependent on the specific design and fluorophore pair. | [1] |
| Specificity | High, determined by the specificity of the phosphospecific antibody for the target phosphorylation site. | Can be engineered for high specificity by using a substrate sequence highly selective for the target DYRK isoform. | [3] |
| Temporal Resolution | Low; typically provides a single endpoint measurement. | High; allows for real-time monitoring of kinase activity in living cells. | [4] |
| Throughput | High; suitable for screening large numbers of samples or compounds. | Lower to medium; can be adapted for high-throughput screening with appropriate imaging platforms. | |
| In Vivo Application | Not suitable for live-cell imaging. | Well-suited for monitoring kinase activity dynamics within living cells and organisms. | [4] |
Experimental Protocols
ELISA-Based DYRK Kinase Assay
This method relies on the specific recognition of a phosphorylated substrate by an antibody.
Materials:
-
Recombinant DYRK enzyme
-
Kinase reaction buffer
-
ATP
-
Peptide substrate (e.g., a peptide derived from a known DYRK substrate)
-
Phosphospecific capture antibody
-
Secondary antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB)
-
Microplate reader
Procedure:
-
Kinase Reaction: In a microplate well, combine the recombinant DYRK enzyme, peptide substrate, and ATP in the kinase reaction buffer. Incubate at 30°C for a specified time to allow for phosphorylation.
-
Capture: Coat a new microplate with the phosphospecific capture antibody. Add the completed kinase reaction mixture to the coated wells and incubate to allow the antibody to bind to the phosphorylated peptide.
-
Washing: Wash the wells to remove unbound components.
-
Detection: Add the enzyme-conjugated secondary antibody that recognizes the capture antibody. Incubate and then wash the wells.
-
Signal Generation: Add the substrate for the reporter enzyme and measure the resulting signal (e.g., absorbance) using a microplate reader. The signal intensity is proportional to the amount of phosphorylated substrate, and thus to the DYRK kinase activity.[1][2]
FRET-Based DYRK Kinase Biosensor Assay
While no specific FRET biosensor for DYRK is extensively detailed in the literature, the design principles are well-established. The following protocol is a generalized workflow based on existing kinase FRET biosensors.
Materials:
-
Cells expressing the DYRK FRET biosensor construct
-
Cell culture medium
-
Fluorescence microscope equipped for FRET imaging (with appropriate excitation and emission filters for the donor and acceptor fluorophores)
-
Image analysis software
Procedure:
-
Biosensor Expression: Transfect cells with a plasmid encoding the DYRK FRET biosensor. The biosensor typically consists of a donor fluorophore (e.g., CFP), an acceptor fluorophore (e.g., YFP), a DYRK-specific substrate peptide, and a phosphopeptide-binding domain.
-
Cell Culture and Treatment: Culture the transfected cells under appropriate conditions. Stimulate the cells with agonists or inhibitors that are known to modulate DYRK activity.
-
Live-Cell Imaging: Acquire fluorescence images of the cells using a FRET-capable microscope. Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.
-
FRET Analysis: Calculate the FRET ratio (acceptor emission / donor emission) for each cell over time. An increase or decrease in the FRET ratio, depending on the biosensor design, indicates a change in DYRK kinase activity.[4]
Mandatory Visualization
Below are diagrams illustrating the signaling pathway and experimental workflows described.
References
- 1. Highly Sensitive and Selective Biosensor for a Disaccharide Based on an AraC-Like Transcriptional Regulator Transduced with Bioluminescence Resonance Energy Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Technology -Luminescent kinase activity biosensors [jhu.technologypublisher.com]
- 3. Comparative Efficacy and Selectivity of Pharmacological Inhibitors of DYRK and CLK Protein Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Dikar
For Immediate Implementation: Essential Safety and Handling Protocols for the Fungicide and Miticide Dikar
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides detailed procedural information for handling the fungicide-miticide this compound, with a focus on personal protective equipment (PPE), operational plans, and disposal. Adherence to these protocols is crucial for minimizing exposure and ensuring personal and environmental safety.
Important Note: The U.S. Environmental Protection Agency (EPA) canceled the registration for this compound on April 11, 1992.[1] While this product is no longer commercially available, these guidelines are provided for the safe handling of any remaining research quantities. The active ingredients in this compound are Mancozeb (72%) and Dinocap (4.7%).[1] The following PPE recommendations are based on the known hazards of these components.
I. Personal Protective Equipment (PPE) Requirements
The primary routes of exposure to the active ingredients in this compound are through skin contact and inhalation.[2] Therefore, a comprehensive PPE plan is essential.
| PPE Category | Minimum Requirement | Recommended for Enhanced Protection |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, butyl rubber, or PVC).[3][4][5] | Double-gloving (a lighter disposable glove under a heavier, chemical-resistant glove).[6] |
| Body Protection | Long-sleeved shirt and long pants.[4] | Chemical-resistant coveralls or a Tyvek suit.[7] A chemical-resistant apron should be worn when mixing or loading.[5] |
| Eye Protection | Safety glasses with side shields.[3] | Chemical splash goggles or a full-face respirator.[8] |
| Foot Protection | Closed-toe shoes with socks.[8] | Chemical-resistant boots. Pant legs should be worn outside of boots to prevent chemicals from entering.[4] |
| Respiratory Protection | Not typically required for low-exposure tasks with adequate ventilation. | For tasks with a potential for dust or aerosol generation (e.g., mixing, spraying), a half-face or full-face respirator with organic vapor cartridges and a particulate pre-filter (N, R, or P series) is recommended.[3][5] |
II. Experimental Workflow for Safe Handling
The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
References
- 1. pomerix.com [pomerix.com]
- 2. Mancozeb Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 3. labelsds.com [labelsds.com]
- 4. smith.agrilife.org [smith.agrilife.org]
- 5. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 6. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. Personal Protective Equipment (PPE) for Pesticide Use: Selection, Use, and Legal Requirements [fact sheet] | Extension [extension.unh.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
